N-(3-bromo-4-oxocyclohexyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-4-oxocyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTGJPGTKKCSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730764 | |
| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687639-03-8 | |
| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-bromo-4-oxocyclohexyl)acetamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of N-(3-bromo-4-oxocyclohexyl)acetamide (CAS No: 687639-03-8). This document is intended to serve as a core resource for professionals in chemical research and pharmaceutical development.
Chemical Identity and Structure
This compound is a halogenated ketone with an amide functional group. Its structure consists of a cyclohexane ring, which imparts specific conformational properties to the molecule. The presence of a bromine atom at the alpha-position to the ketone carbonyl group is a key feature, making it a reactive intermediate for various chemical transformations.[1]
The molecular formula is C₈H₁₂BrNO₂.[2][3][4] The compound features a cyclohexane ring system, typically adopting a chair conformation to minimize steric strain. In this conformation, the bulky bromine substituent is generally favored to occupy an equatorial position.[2]
Structure:
-
IUPAC Name: this compound
-
SMILES: CC(=O)NC1CCC(=O)C(C1)Br
-
InChI Key: WBTGJPGTKKCSKY-UHFFFAOYSA-N[5]
Physicochemical Properties
Experimental data for the physical properties of this compound are not widely reported in the literature. However, computational predictions provide valuable insights into its characteristics. The high predicted boiling point is attributed to its molecular weight and the potential for hydrogen bonding via the amide group.[2]
| Property | Predicted Value | Significance |
| Molecular Weight | 234.09 g/mol | Foundational for stoichiometric calculations. |
| Boiling Point | 402.0 ± 45.0 °C | Indicates low volatility and significant intermolecular forces.[2] |
| Density | 1.47 ± 0.1 g/cm³ | The presence of bromine increases density compared to similar non-halogenated compounds.[2] |
| pKa | 15.16 ± 0.40 | Characteristic of a weakly acidic secondary amide proton.[2] |
| LogP | 1.0076 | Suggests moderate lipophilicity and reasonable membrane permeability.[2] |
Note: All physical property values, except for molecular weight, are computationally predicted and should be considered as estimates.
Experimental Protocols
3.1. Synthesis via Alpha-Bromination
The most direct synthesis of this compound involves the alpha-bromination of its precursor, N-(4-oxocyclohexyl)acetamide (also known as 4-acetamido-cyclohexanone). A detailed method is described in patent literature (EP 1 562 921 B1), where the compound is generated as an intermediate.[8]
Materials:
-
4-acetamidocyclohexanone (100 g)
-
Liquid Bromine (112 g)
-
Water (500 ml)
Procedure: [8]
-
A solution of 4-acetamidocyclohexanone (100 g) is prepared in water (500 ml) in a suitable reaction vessel at room temperature (approx. 25°C).
-
Liquid bromine (112 g) is added dropwise to the solution.
-
Upon completion of the addition, the reaction mixture is warmed to approximately 45°C.
-
The mixture is maintained at this temperature with stirring until the characteristic brown color of bromine dissipates, signifying the completion of the bromination reaction.
-
The product, this compound, is present in the aqueous solution and can be used directly for subsequent reaction steps or isolated via standard work-up procedures such as extraction and crystallization.
Safety Note: Bromine is a highly corrosive and toxic substance. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
3.2. Chemical Reactivity
The chemical reactivity of this compound is dominated by the α-bromo ketone moiety. This functional group arrangement makes the compound susceptible to several transformations:
-
Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles. For instance, reaction with thiourea leads to the formation of a thiazole ring, a key step in the synthesis of pramipexole.[1][9]
-
Elimination Reactions: In the presence of a non-nucleophilic base, an E2 elimination can occur to form an α,β-unsaturated ketone.[1]
-
Favorskii Rearrangement: Under specific basic conditions, α-halo ketones can undergo rearrangement to form ring-contracted carboxylic acid derivatives.[1]
-
Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.[2]
Logical and Experimental Workflows
The synthesis and subsequent use of this compound can be visualized through logical workflow diagrams.
Diagram 1: A flowchart illustrating the retrosynthetic logic and the corresponding forward synthesis pathway for this compound.
Biological Context and Applications
This compound is not typically an end-product but serves as a crucial building block in pharmaceutical synthesis.
5.1. Intermediate in Drug Synthesis This compound is a documented intermediate in the synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease.[2][7] It is also identified as a potential impurity in the manufacturing of Apixaban, a direct Factor Xa inhibitor.[4]
5.2. Role in Coagulation Research Given its relationship to Apixaban, a potent anticoagulant, this compound and its derivatives are of interest in the study of the blood coagulation cascade.[2][4] The primary target of Apixaban is Factor Xa (FXa), a critical enzyme that sits at the convergence of the intrinsic and extrinsic coagulation pathways.
The coagulation cascade is a series of enzymatic activations that lead to the formation of a fibrin clot. FXa is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa), which then cleaves fibrinogen to form fibrin monomers that polymerize to form the clot. Inhibition of FXa effectively blocks thrombin generation and subsequent clot formation.
Diagram 2: The simplified blood coagulation cascade, highlighting the convergence of the intrinsic and extrinsic pathways on Factor X. Factor Xa is the direct target for anticoagulants derived from intermediates like this compound.
References
- 1. This compound | 687639-03-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 687639-03-8 [smolecule.com]
- 3. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 687639-03-8 [chemicalbook.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. This compound | CAS#:687639-03-8 | Chemsrc [chemsrc.com]
- 7. Pramipexole - Wikipedia [en.wikipedia.org]
- 8. data.epo.org [data.epo.org]
- 9. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
molecular weight and formula of N-(3-bromo-4-oxocyclohexyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the fundamental molecular information for N-(3-bromo-4-oxocyclohexyl)acetamide, a compound of interest in medicinal chemistry and pharmaceutical research.
Core Molecular Data
The molecular formula and weight are essential for quantitative analysis, stoichiometric calculations in chemical syntheses, and analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₁₂BrNO₂ |
| Molecular Weight | 234.09 g/mol [1][2][3][4][5] |
Note: Some sources may cite the molecular weight with higher precision, such as 234.093 g/mol [1][6][7].
Visualization of Molecular Identity
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the synthesis or use of this compound, as well as specific signaling pathways it may modulate, are highly specific to individual research studies. The provided search results did not contain sufficient detail to elaborate on these aspects. For researchers requiring such information, it is recommended to consult specialized chemical synthesis databases and peer-reviewed pharmacological literature.
References
- 1. Buy this compound | 687639-03-8 [smolecule.com]
- 2. This compound | 687639-03-8 [chemicalbook.com]
- 3. N-(3-bromo-4-oxocyclohexyl) Acetamide - SRIRAMCHEM [sriramchem.com]
- 4. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 5. 687639-03-8 | this compound - BIOBERRY, Inc [bioberrylabs.com]
- 6. This compound | 687639-03-8 | Benchchem [benchchem.com]
- 7. Synthesis routes of this compound [benchchem.com]
N-(3-bromo-4-oxocyclohexyl)acetamide: A Technical Overview of its Potential as a Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of N-(3-bromo-4-oxocyclohexyl)acetamide, a compound of interest for its potential as a direct inhibitor of coagulation Factor Xa (FXa). While publicly available empirical data on its inhibitory potency is limited, its structural characteristics and relationship to known FXa inhibitors, such as Apixaban, suggest a plausible mechanism of action. This document outlines the theoretical basis for its activity, details relevant experimental protocols for its evaluation, and presents its known physicochemical properties. The information herein is intended to serve as a foundational resource for researchers investigating novel anticoagulants.
Introduction
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, serving as the convergence point for both the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin to thrombin, the key enzyme responsible for fibrin generation. Consequently, the direct inhibition of Factor Xa is a highly effective and clinically validated strategy for anticoagulation therapy.[1]
This compound (CAS 687639-03-8) is a small molecule that has been identified as a potential inhibitor of Factor Xa.[1] Notably, it is recognized as a structural fragment and potential impurity of Apixaban, a potent and selective direct Factor Xa inhibitor. This structural relationship provides a strong rationale for investigating its mechanism of action and inhibitory potential. This guide will explore the theoretical mechanism, relevant in vitro and in vivo assays, and the synthetic pathway of this compound.
Proposed Mechanism of Action
Direct Factor Xa inhibitors exert their anticoagulant effect by binding to the active site of the Factor Xa enzyme, thereby preventing it from cleaving its substrate, prothrombin. The active site of Factor Xa is a well-characterized pocket with distinct sub-sites (S1, S2, S3, S4) that accommodate different moieties of the inhibitor.
Based on the structure of this compound and its similarity to known inhibitors, its proposed mechanism of action is the competitive, reversible inhibition of Factor Xa. The molecule's functional groups are hypothesized to interact with the active site as follows:
-
4-Oxocyclohexyl ring: This core structure likely serves as a scaffold, positioning the other functional groups for optimal interaction within the active site.
-
Acetamide group: The amide functionality can potentially form hydrogen bonds with amino acid residues in the active site, contributing to binding affinity.
-
3-Bromo substituent: The bromine atom may engage in halogen bonding or other non-covalent interactions within a hydrophobic pocket of the active site, enhancing binding.
The overall binding is expected to block the access of prothrombin to the catalytic triad of Factor Xa, thus inhibiting thrombin generation and subsequent fibrin formation.
Physicochemical and Predicted Properties
While extensive experimental data for this compound is not publicly available, several key physicochemical properties have been predicted through computational models. These parameters are crucial for assessing its drug-like properties, such as absorption and membrane permeability.
| Property | Predicted Value | Reference |
| Molecular Formula | C₈H₁₂BrNO₂ | [1] |
| Molecular Weight | 234.09 g/mol | [1] |
| pKa | 15.16 ± 0.40 | [1] |
| LogP | 1.0076 | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 1 |
Note: The above data is based on in silico predictions and has not been experimentally verified in published literature.
Experimental Protocols
To empirically determine the Factor Xa inhibitory activity of this compound, a series of in vitro and in vivo assays are required. The following sections detail the methodologies for these key experiments.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-aminocyclohexanone.[2]
Protocol:
-
Acetylation of 4-aminocyclohexanone: 4-aminocyclohexanone is reacted with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base (e.g., triethylamine or pyridine) to yield N-(4-oxocyclohexyl)acetamide. The reaction is typically carried out in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature.
-
α-Bromination: The resulting N-(4-oxocyclohexyl)acetamide is then subjected to α-bromination. This is achieved by reacting it with a brominating agent, such as molecular bromine, in a solvent like acetic acid. The reaction temperature is carefully controlled to favor the formation of the desired 3-bromo isomer.
-
Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.
In Vitro Inhibition Assays
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of Factor Xa.
Principle: A known amount of Factor Xa is incubated with the test compound. A chromogenic substrate that is specifically cleaved by Factor Xa is then added. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tris-HCl).
-
In a 96-well plate, add the test compound dilutions, purified human Factor Xa, and a source of antithrombin (if required by the specific kit).
-
Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes) to allow for the binding of the inhibitor to Factor Xa.
-
Add a chromogenic Factor Xa substrate to each well.
-
Measure the absorbance at a specific wavelength (typically 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The PT assay evaluates the effect of the inhibitor on the extrinsic and common pathways of the coagulation cascade.
Protocol:
-
Prepare pooled normal human plasma.
-
Add various concentrations of this compound to aliquots of the plasma and incubate at 37°C.
-
Initiate coagulation by adding a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium chloride.
-
Measure the time taken for clot formation using a coagulometer.
-
Plot the clotting time against the inhibitor concentration.
The aPTT assay assesses the impact of the inhibitor on the intrinsic and common pathways of coagulation.
Protocol:
-
Prepare pooled normal human plasma.
-
Incubate the plasma with various concentrations of this compound at 37°C.
-
Add an activator of the intrinsic pathway (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin).
-
After a specific incubation period, add calcium chloride to initiate coagulation.
-
Measure the time to clot formation.
-
Plot the clotting time against the inhibitor concentration.
Data Presentation
As no specific experimental data for the Factor Xa inhibitory activity of this compound is currently available in the public domain, the following table is presented as a template for the expected data to be generated from the aforementioned assays.
| Assay | Parameter | Expected Outcome |
| Chromogenic Anti-Xa | IC50 (nM) | To be determined |
| Ki (nM) | To be determined | |
| Prothrombin Time (PT) | Concentration to double clotting time (µM) | To be determined |
| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time (µM) | To be determined |
Conclusion
This compound presents a compelling case for further investigation as a direct Factor Xa inhibitor. Its structural analogy to Apixaban provides a strong theoretical foundation for its mechanism of action. The experimental protocols detailed in this guide offer a clear roadmap for the empirical evaluation of its inhibitory potency and anticoagulant effects. While quantitative data is currently lacking, the information compiled herein serves as a valuable starting point for researchers in the field of antithrombotic drug discovery and development. Future studies focusing on the in vitro and in vivo characterization of this compound are warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Physicochemical Properties of N-(3-bromo-4-oxocyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the lipophilicity (LogP) and acidity constant (pKa) of N-(3-bromo-4-oxocyclohexyl)acetamide, a compound of interest in medicinal chemistry and pharmaceutical research.[1] Understanding these core physicochemical properties is critical for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Compound Overview
This compound (C₈H₁₂BrNO₂) is a halogenated ketone with an acetamide functional group on a cyclohexane scaffold.[1][2] Its molecular weight is 234.09 g/mol .[1][3][4] The presence of both a bromine atom and an amide group makes it a versatile intermediate in organic synthesis.[2] Notably, it is used in the synthesis of various biologically active molecules and has been identified as an intermediate or impurity in the manufacturing of pharmaceuticals like Apixaban, a factor Xa inhibitor.[1][4][5][6] Research indicates that the compound itself may inhibit coagulation factor Xa, suggesting potential anticoagulant properties.[1]
Data Presentation: LogP and pKa Values
The following table summarizes the predicted physicochemical properties of this compound. To date, experimentally derived values have not been prominently reported in the literature.
| Parameter | Predicted Value | Significance |
| LogP | 1.0076[1][2] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| pKa | 15.16 ± 0.40[1][2][7] | The high pKa value is characteristic of a very weakly acidic amide proton.[2] |
Experimental Protocols for Physicochemical Parameter Determination
While predicted values are useful for initial assessment, experimental determination provides more accurate data for ADME modeling and drug development. Below are detailed, generalized protocols for determining the LogP and pKa of this compound.
LogP Determination via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This chromatographic method offers a rapid and resource-sparing alternative to the traditional shake-flask method for determining LogP.[8] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Principle: The logarithm of the retention factor (k) of a compound in RP-HPLC is linearly related to its LogP value. By using a set of reference compounds with known LogP values, a calibration curve can be generated to determine the LogP of the test compound.
Methodology:
-
Preparation of Mobile Phase: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier (e.g., methanol or acetonitrile). Filter and degas both solutions.
-
Preparation of Standards and Sample:
-
Prepare stock solutions (e.g., 1 mg/mL) of 5-7 reference compounds with well-established LogP values spanning a range that is expected to include the test compound.
-
Prepare a stock solution of this compound at the same concentration.
-
Use a suitable solvent, such as the organic modifier, for all stock solutions.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of the aqueous buffer and organic modifier (e.g., 60:40 v/v acetonitrile:buffer). The exact ratio should be optimized to achieve adequate retention and peak shape for all compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for this compound and the reference standards.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject each reference standard and the test compound separately and record the retention times (t_R).
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .
-
Plot a calibration curve of log(k) versus the known LogP values for the reference standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Using the calculated log(k) value for this compound, determine its LogP from the regression equation.
-
pKa Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift of specific protons as a function of pH.[9] The chemical environment of a nucleus changes upon protonation or deprotonation, leading to a measurable shift in its resonance frequency.
Principle: The observed chemical shift (δ_obs) of a nucleus adjacent to an ionizable group is a weighted average of the chemical shifts of the fully protonated (δ_H) and fully deprotonated (δ_L) species. A titration curve of δ_obs versus pH can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Due to the compound's predicted LogP, a co-solvent system may be necessary to ensure solubility across the desired pH range.
-
Add a small amount of an internal reference standard (e.g., tetramethylammonium iodide) with a chemical shift that is insensitive to pH changes.[9]
-
-
Titration and Data Acquisition:
-
Transfer an aliquot of the stock solution to an NMR tube.
-
Measure the initial pH (or pD) of the solution directly in the NMR tube using a micro-pH electrode.
-
Acquire a ¹H NMR spectrum.
-
Adjust the pH of the solution by adding small, precise volumes of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O).
-
After each addition, mix thoroughly, measure the new pH, and acquire another ¹H NMR spectrum.
-
Repeat this process to obtain spectra at 10-15 different pH values, ensuring the data points cover the range from the fully protonated to the fully deprotonated state.
-
-
Data Analysis:
-
Identify a proton signal in the NMR spectrum that shows a significant chemical shift change upon titration. For this compound, the protons on the carbons adjacent to the amide nitrogen or the ketone could be suitable candidates.
-
Record the precise chemical shift (δ_obs) of this chosen proton at each measured pH value.
-
Plot δ_obs versus pH to generate a sigmoidal titration curve.
-
The pKa is the pH at which the chemical shift is exactly halfway between the limiting shifts of the fully protonated (δ_H) and deprotonated (δ_L) forms.
-
For a more precise value, fit the data to the following equation derived from the Henderson-Hasselbalch relationship: δ_obs = (δ_H + δ_L * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
-
The pKa can be determined through non-linear regression analysis.
-
Visualized Workflows and Pathways
Diagrams are provided to illustrate key logical and experimental relationships relevant to the study of this compound.
References
- 1. Buy this compound | 687639-03-8 [smolecule.com]
- 2. This compound | 687639-03-8 | Benchchem [benchchem.com]
- 3. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 687639-03-8 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound CAS#: 687639-03-8 [amp.chemicalbook.com]
- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
solubility profile of N-(3-bromo-4-oxocyclohexyl)acetamide in different solvents
Lack of Publicly Available Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for N-(3-bromo-4-oxocyclohexyl)acetamide in common laboratory solvents. The existing information focuses on the compound's synthesis, chemical properties, and potential applications rather than its detailed solubility profile.[1][2][3][4][5][6][7] Predicted physicochemical properties, such as a calculated logarithmic partition coefficient (LogP) of 1.0076, suggest moderate lipophilicity.[1][2] The topological polar surface area (TPSA) is calculated to be 46.17 Ų, which may indicate reasonable membrane permeability characteristics.[1] However, these predictions do not substitute for experimental solubility measurements.
This guide provides a general framework and experimental protocol for determining the solubility of a solid organic compound like this compound, which can be implemented by researchers in a laboratory setting.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the solubility of this compound in various solvents at a specific temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)
-
Syringes
-
Volumetric flasks
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer (or other suitable analytical instrument)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may vary and should be determined experimentally.[8]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove any undissolved solid particles.
-
-
Quantification of the Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Chromatographic or Spectroscopic Method (e.g., HPLC, UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in units such as g/100 mL or mg/mL based on the mass of the dissolved solute and the volume of the solvent used.
-
General Workflow for Solubility Determination
The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors as described by general solubility principles:
-
Polarity: The principle of "like dissolves like" is a key determinant of solubility.[9] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. This compound has both polar (amide and ketone groups) and non-polar (cyclohexane ring) regions, suggesting it may have partial solubility in a range of solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[9] This is because the dissolution process is often endothermic.
-
Hydrogen Bonding: The ability of the amide group in the molecule to act as a hydrogen bond donor and acceptor, and the ketone as a hydrogen bond acceptor, will influence its solubility in protic solvents like water and alcohols.
References
- 1. Buy this compound | 687639-03-8 [smolecule.com]
- 2. This compound | 687639-03-8 | Benchchem [benchchem.com]
- 3. This compound | 687639-03-8 [chemicalbook.com]
- 4. This compound | CAS#:687639-03-8 | Chemsrc [chemsrc.com]
- 5. N-(3-bromo-4-oxocyclohexyl) Acetamide, CasNo.687639-03-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 6. 687639-03-8|this compound| Ambeed [ambeed.com]
- 7. sinfoochem.com [sinfoochem.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note and Protocol: Synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide, a valuable intermediate in pharmaceutical research.[1] The synthesis is a two-part process commencing with the preparation of the key intermediate, N-(4-oxocyclohexyl)acetamide, followed by its selective bromination. While the direct synthesis of N-(4-oxocyclohexyl)acetamide from cyclohexanone is a complex, multi-step process that is not extensively documented in readily available literature, this guide presents a well-established and practical route starting from p-aminophenol. The subsequent bromination step to yield the final product is then described in detail.
Part 1: Synthesis of the Key Intermediate, N-(4-oxocyclohexyl)acetamide
The synthesis of N-(4-oxocyclohexyl)acetamide (also known as 4-acetamidocyclohexanone) is achieved through a three-step sequence:
-
Catalytic hydrogenation of p-aminophenol to produce 4-aminocyclohexanol.
-
Acetylation of the amino group to yield N-(4-hydroxycyclohexyl)acetamide.
-
Oxidation of the secondary alcohol to the corresponding ketone.
Experimental Protocol 1: Synthesis of N-(4-oxocyclohexyl)acetamide
1A: Hydrogenation of p-Aminophenol to 4-Aminocyclohexanol
This procedure involves the reduction of the aromatic ring of p-aminophenol using a catalyst under hydrogen pressure.
-
Reagents and Materials:
-
p-Aminophenol
-
Rhodium on carbon (5% Rh/C) or Raney Nickel catalyst
-
Ethanol (or suitable solvent)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas supply
-
-
Procedure:
-
In a high-pressure vessel, suspend p-aminophenol and the catalyst (e.g., 5 mol% Rh/C) in ethanol.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 10-50 bar).
-
Heat the mixture to a specified temperature (e.g., 80-180°C) with vigorous stirring.[2]
-
Maintain the reaction for 2-12 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 4-aminocyclohexanol, which is typically a mixture of cis and trans isomers.
-
1B: Acetylation of 4-Aminocyclohexanol to N-(4-hydroxycyclohexyl)acetamide
The amino group of 4-aminocyclohexanol is selectively acetylated using acetic anhydride.
-
Reagents and Materials:
-
4-Aminocyclohexanol (from step 1A)
-
Acetic anhydride
-
A suitable solvent (e.g., dichloromethane or ethyl acetate)
-
A base (e.g., triethylamine or pyridine)
-
-
Procedure:
-
Dissolve the crude 4-aminocyclohexanol in the chosen solvent.
-
Cool the solution in an ice bath to 0-5°C.
-
Add the base (e.g., 1.1 equivalents) to the solution.
-
Add acetic anhydride (1.0-1.1 equivalents) dropwise while maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-hydroxycyclohexyl)acetamide.
-
1C: Oxidation of N-(4-hydroxycyclohexyl)acetamide to N-(4-oxocyclohexyl)acetamide
The secondary alcohol is oxidized to a ketone using an oxidizing agent such as a chromium-based reagent or a milder, modern alternative.
-
Reagents and Materials:
-
N-(4-hydroxycyclohexyl)acetamide (from step 1B)
-
Jones reagent (CrO₃ in sulfuric acid and acetone) or other oxidizing agents like PCC or bleach (NaOCl).[3]
-
Acetone (or other suitable solvent)
-
-
Procedure (using Jones Reagent):
-
Dissolve the N-(4-hydroxycyclohexyl)acetamide in acetone and cool the solution to 0°C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution. A persistent orange-brown color indicates the presence of excess oxidant.
-
Stir the reaction at 0°C for 1-2 hours after the addition is complete.
-
Quench the reaction by adding isopropyl alcohol until the orange color disappears and a green precipitate forms.
-
Filter the mixture to remove the chromium salts and wash the solid with acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude N-(4-oxocyclohexyl)acetamide by recrystallization or column chromatography.[4]
-
Data Summary for Part 1
| Step | Reactant 1 | Reactant 2 | Key Conditions | Typical Yield |
| 1A | p-Aminophenol | H₂ / Catalyst | 80-180°C, 10-50 bar | >90% |
| 1B | 4-Aminocyclohexanol | Acetic Anhydride | 0°C to RT, 2-4 h | >95% |
| 1C | N-(4-hydroxycyclohexyl)acetamide | Jones Reagent | 0°C, 1-2 h | ~50-70%[3] |
Part 2: Synthesis of this compound
This final step involves the alpha-bromination of the ketone intermediate, N-(4-oxocyclohexyl)acetamide. The reaction proceeds through an enol or enolate intermediate, with bromine acting as the electrophile.[1]
Experimental Protocol 2: Bromination of N-(4-oxocyclohexyl)acetamide
-
Reagents and Materials:
-
N-(4-oxocyclohexyl)acetamide (from Part 1)
-
Bromine (Br₂)
-
A suitable solvent (e.g., water, acetic acid, or chloroform)
-
Sodium thiosulfate solution (for quenching)
-
-
Procedure:
-
Dissolve N-(4-oxocyclohexyl)acetamide in the chosen solvent (e.g., water) in a reaction flask equipped with a dropping funnel and a stirrer.[5]
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred reaction mixture. Precise temperature control is crucial to prevent side reactions.[6]
-
Stir the reaction at a controlled temperature (e.g., 0-10°C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by column chromatography or recrystallization.
-
Data Summary for Part 2
| Step | Reactant 1 | Reactant 2 | Key Conditions | Typical Yield |
| 2 | N-(4-oxocyclohexyl)acetamide | Bromine (Br₂) | 0-10°C, 1-3 h | Variable; optimization may be required |
Visualizations
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Alpha-Bromination
Caption: Acid-catalyzed alpha-bromination mechanism via an enol intermediate.
References
- 1. Buy this compound | 687639-03-8 [smolecule.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
- 4. 4-N-acetyl-amino-cyclohexanone CAS 27514-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. 2-Bromocyclohexanone | 822-85-5 | Benchchem [benchchem.com]
detailed experimental procedure for bromination of N-(4-oxocyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the α-bromination of N-(4-oxocyclohexyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The protocol outlines two effective methods: direct bromination using molecular bromine and a milder approach utilizing N-bromosuccinimide (NBS) as the brominating agent. This document includes a comprehensive materials list, step-by-step instructions for the synthesis and purification of the target compound, N-(3-bromo-4-oxocyclohexyl)acetamide, and a summary of key reaction parameters.
Introduction
N-(4-oxocyclohexyl)acetamide is a versatile building block in medicinal chemistry, notably used in the preparation of falcipain inhibitors with potential antiparasitic activity.[1][3] The introduction of a bromine atom at the α-position to the ketone functionality significantly enhances its synthetic utility, providing a reactive handle for subsequent nucleophilic substitutions and the construction of more complex molecular architectures. The resulting compound, this compound, is a valuable intermediate for the synthesis of various therapeutic agents.[2][4] This protocol details reliable methods for its preparation.
Experimental Protocols
Two primary methods for the α-bromination of N-(4-oxocyclohexyl)acetamide are presented below. Method A employs molecular bromine in an aqueous medium, while Method B utilizes N-bromosuccinimide with a catalytic amount of ammonium acetate for a milder reaction.
Materials:
-
N-(4-oxocyclohexyl)acetamide (CAS 27514-08-5)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Ammonium Acetate (NH₄OAc)
-
Diethyl ether (Et₂O), anhydrous
-
Water (H₂O), deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Melting point apparatus
Method A: Direct Bromination with Molecular Bromine
This procedure is adapted from a patented method for the synthesis of 2-bromo-4-acetamidocyclohexanone.[5]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-oxocyclohexyl)acetamide (1.0 eq) in water.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in water dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.
-
Neutralization: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Method B: Bromination with N-Bromosuccinimide (NBS)
This method is based on a general procedure for the α-bromination of cyclic ketones.[6][7][8]
Procedure:
-
Reactant Mixture: To a dry round-bottom flask, add N-(4-oxocyclohexyl)acetamide (1.0 eq, 10 mmol), N-bromosuccinimide (1.05 eq, 10.5 mmol), and anhydrous diethyl ether (10 mL).[6]
-
Catalyst Addition: Add ammonium acetate (0.1 eq, 1 mmol) to the mixture.[6]
-
Reaction: Stir the reaction mixture at 25 °C.[6] Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Washing: Wash the filtrate with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the described experimental protocols.
| Parameter | Method A: Direct Bromination | Method B: NBS Bromination |
| Starting Material | N-(4-oxocyclohexyl)acetamide | N-(4-oxocyclohexyl)acetamide |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst | None | Ammonium Acetate (NH₄OAc) |
| Solvent | Water (H₂O) | Diethyl ether (Et₂O) |
| Stoichiometry (Substrate:Reagent) | 1 : 1.0-1.1 | 1 : 1.05 |
| Temperature | 0 °C to Room Temperature | 25 °C[6] |
| Work-up | Quenching, Neutralization, Extraction | Filtration, Extraction |
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Method A: Direct Bromination.
Caption: Workflow for Method B: NBS Bromination.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 687639-03-8 [smolecule.com]
- 3. N-(4-Oxocyclohexyl)acetamide | 27514-08-5 [chemicalbook.com]
- 4. This compound | 687639-03-8 | Benchchem [benchchem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - 百度学术 [a.xueshu.baidu.com]
Application Notes and Protocols: Synthesis of Pramipexole Utilizing N-(3-bromo-4-oxocyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. A key intermediate in this synthetic pathway is N-(3-bromo-4-oxocyclohexyl)acetamide. This document outlines the multi-step synthesis, including the formation of this crucial bromo-ketone intermediate, its subsequent cyclization, and final conversion to Pramipexole.
Introduction
The synthesis of Pramipexole can be efficiently achieved through a pathway involving the key intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[1][2] The preparation of this intermediate relies on the formation and cyclization of this compound. This α-bromo ketone is synthesized by the bromination of an N-protected 4-aminocyclohexanone derivative.[2] The subsequent reaction with thiourea yields the thiazole ring structure, which is a core component of Pramipexole.[2]
This document provides a logical workflow for the synthesis, from readily available starting materials to the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The overall synthetic route can be summarized in the following key stages:
-
Preparation of 4-Acetamidocyclohexanone: The synthesis begins with the protection of the amino group of 4-aminocyclohexanol, followed by oxidation to the corresponding ketone.
-
Synthesis of this compound: This key intermediate is formed via the α-bromination of 4-acetamidocyclohexanone.
-
Cyclization and Hydrolysis: The bromo-ketone undergoes a condensation reaction with thiourea to form the thiazole ring, followed by hydrolysis of the protecting group to yield 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
-
Final Conversion to Pramipexole: The diamino intermediate is then propylated to afford Pramipexole.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
This protocol is adapted from patent literature and describes a one-pot synthesis from 4-acetamidocyclohexanone.[3][4]
Materials:
-
4-Acetamidocyclohexanone
-
Bromine
-
Thiourea
-
Hydrobromic acid (aqueous)
-
Water
Procedure:
-
A solution of 4-acetamidocyclohexanone (100 g) in water (500 ml) is prepared in a suitable reaction vessel at room temperature.[3]
-
Bromine (112 g) is added dropwise to the solution. The mixture is then warmed to approximately 45°C and maintained at this temperature until the bromine color disappears.[3]
-
Thiourea (125 g) is added to the reaction mixture.[3]
-
The mixture is heated to approximately 80°C.[3]
-
Aqueous hydrobromic acid (100 ml) is added, and the reaction mixture is heated to reflux.[3]
-
Upon completion of the reaction (monitoring by TLC is recommended), the mixture is worked up to isolate the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole free base.
Protocol 2: Scalable Synthesis of Pramipexole from (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
This protocol is based on a scalable synthesis reported in Organic Process Research & Development and utilizes a Fukuyama alkylation approach.[5] This method involves the protection of the amino group as a sulfonamide, followed by N-propylation and deprotection.
Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (11)
-
In a reactor, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole ((S)-8) is reacted with 2-nitrosulfonyl chloride in the presence of excess triethylamine (TEA) in tetrahydrofuran (THF) at -10 °C.[5]
-
After the reaction is complete, a simple workup yields the sulfonamide 11 as a yellow solid.[5]
Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (12)
-
The intermediate 11 is dissolved in acetonitrile.[5]
-
Propyl bromide is added in the presence of potassium carbonate (K₂CO₃).[5]
-
The reaction proceeds to give the N-propyl sulfonamide 12 as a pale-yellow solid with almost quantitative conversion.[5]
Step 3: Deprotection to Yield Pramipexole (1)
-
The selective removal of the sulfonamide protecting group from 12 is achieved using thioglycolic acid.[5]
-
The final product, Pramipexole base, is obtained.[5]
Quantitative Data
The following table summarizes the yields and purity data for the scalable synthesis of Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as reported in the literature.[5]
| Step | Intermediate/Product | Yield | Purity (HPLC) |
| Sulfonamide Formation | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (11) | 94.6% | >98% |
| N-Propylation | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (12) | 89% | Not reported |
| Deprotection and Salt Formation | Pramipexole Dihydrochloride Monohydrate | 70% | 94.4% |
| Overall Yield (from (S)-8) | Pramipexole Dihydrochloride Monohydrate | ~54% | - |
Characterization Data of Intermediates and Final Product
This compound (Predicted Data) [6]
-
¹H NMR: The acetamide methyl protons are expected as a singlet around 2.0-2.2 ppm. The cyclohexyl protons would show complex multiplets between 1.5-3.0 ppm, with the proton alpha to the bromine atom shifted downfield. The amide proton (NH) is expected as a broad signal around 6-8 ppm.
-
Mass Spectrometry: The molecular ion peak should exhibit a characteristic isotopic pattern for bromine at m/z 233/235.
(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (11) [5]
-
¹H NMR (300 MHz, DMSO-d₆): δ 1.63−1.82 (m, 2H), 2.37−2.47 (m, 3H), 2.58−2.65 (m, 1H), 3.49−3.58 (m, 1H), 6.68 (s, 2H), 7.83−7.97 (m, 3H), 8.04−8.09 (m, 1H), 8.30 (bs, 1H).
-
¹³C NMR (300 MHz, DMSO-d₆): δ 24.5, 29.3, 29.6, 50.0, 111.6, 124.2, 129.6, 132.6, 133.4, 134.1, 144.1, 147.6, 166.3.
(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (12) [5]
-
¹H NMR (300 MHz, DMSO-d₆): δ 0.83 (t, J = 7.4 Hz, 3H), 1.54−1.66 (m, 3H), 1.86−2.00 (m, 1H), 2.47 (m, 3H), 2.71−2.80 (m,1H), 3.22−3.35 (m, 2H). 3.97−4.05 (m, 1H), 6.70 (s, 2H), 7.81−7.97 (m, 3H), 8.09−8.12 (m, 1H).
Pramipexole Dihydrochloride Monohydrate [5]
-
¹H NMR (300 MHz, DMSO-d₆): δ 0.89 (t, J = 7.5 Hz, 3H), 1.62−1.75 (m, J = 7.6 Hz, 2H), 1.87−2.00 (m, 1H), 2.24−2.28 (m, 1H), 2.55−2.67 (m, 2H), 2.71−2.79 (m, 1H), 2.86−2.89 (m, 2H), 2.99−3.06 (m, 1H), 3.47 (m, 1H), 9.50 (m, 2H).
-
¹³C NMR (300 MHz, DMSO-d₆): 11.1, 19.1, 20.9, 23.5, 24.8, 46.0, 52.3, 111.0, 132.9, 168.7.
Experimental Workflow Diagram
Conclusion
The use of this compound as a key intermediate provides a viable pathway for the synthesis of Pramipexole. While detailed experimental protocols and characterization for the initial steps are primarily found in patent literature, the subsequent conversion to Pramipexole is well-documented in peer-reviewed publications, offering a scalable and efficient process for drug development and manufacturing. Further research into the detailed characterization of the early-stage intermediates would be beneficial for process optimization and impurity profiling.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 687639-03-8 [smolecule.com]
Application Notes and Protocols: N-(3-bromo-4-oxocyclohexyl)acetamide in the Synthesis of Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-bromo-4-oxocyclohexyl)acetamide is a key intermediate in the synthesis of a variety of bioactive molecules, most notably as a precursor for conformationally restricted arginine side chain mimetics used in the development of potent and selective serine protease inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the creation of precursors for these inhibitors. The protocols are derived from established patent literature and academic publications, offering a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including blood coagulation, digestion, and immunity. Dysregulation of serine protease activity is implicated in a wide range of diseases, making them important targets for therapeutic intervention. A common strategy in the design of serine protease inhibitors is to mimic the natural substrates of these enzymes, particularly the binding of arginine residues in the active site.
This compound serves as a versatile starting material for the synthesis of novel, partially saturated heterobicyclic arginine side chain mimetics. These mimetics are designed to be incorporated into peptidomimetic structures to yield potent and selective inhibitors of trypsin-like serine proteases. The cyclohexane scaffold provides a rigid framework, which can lead to improved binding affinity and selectivity compared to flexible arginine analogs.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of N-(4-oxocyclohexyl)acetamide. The starting material, N-(4-oxocyclohexyl)acetamide, can be prepared by the oxidation of N-(4-hydroxycyclohexyl)acetamide.
Experimental Protocol 1: Synthesis of N-(4-oxocyclohexyl)acetamide
This protocol describes the oxidation of N-(4-hydroxycyclohexyl)acetamide to N-(4-oxocyclohexyl)acetamide using Jones reagent.
Materials:
-
N-(4-hydroxycyclohexyl)acetamide
-
Acetone
-
Jones reagent (Chromic acid in sulfuric acid)
-
Isopropyl alcohol
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve N-(4-hydroxycyclohexyl)acetamide (1 equivalent) in acetone.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add Jones reagent to the cooled solution with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by the addition of isopropyl alcohol until the orange-brown color disappears.
-
Remove the acetone under reduced pressure.
-
To the residue, add ethyl acetate and water. Stir the mixture for 10 minutes.
-
Separate the organic layer.
-
Concentrate the ethyl acetate layer under reduced pressure to yield the crude N-(4-oxocyclohexyl)acetamide. The product can be further purified by recrystallization or column chromatography.
Experimental Protocol 2: Synthesis of this compound
This protocol details the bromination of N-(4-oxocyclohexyl)acetamide in an aqueous medium, as adapted from patent literature.[1][2][3]
Materials:
-
N-(4-oxocyclohexyl)acetamide
-
Water
-
Bromine
Procedure:
-
Dissolve N-(4-oxocyclohexyl)acetamide (1 equivalent) in water to create a solution.
-
At room temperature (approximately 25 °C), add bromine (1 to 1.2 equivalents) dropwise to the solution with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 40-50 °C.
-
Maintain this temperature until the characteristic brown color of the bromine disappears, indicating the completion of the bromination reaction.
-
Cool the reaction mixture. The product, this compound, may precipitate out of the solution and can be isolated by filtration. If it remains in solution, it can be used directly in the next step without isolation.
Synthesis of Serine Protease Inhibitor Precursors
This compound is a crucial building block for constructing heterobicyclic systems that mimic the guanidinium group of arginine. A prominent example is the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
Experimental Protocol 3: Synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
This one-pot synthesis protocol describes the reaction of this compound with thiourea to form a thiazole ring, followed by hydrolysis to yield the diamine.[1][2][3]
Materials:
-
This compound (from Protocol 2)
-
Thiourea
-
Hydrobromic acid (aqueous solution)
-
A suitable base for neutralization (e.g., sodium hydroxide or sodium carbonate)
Procedure:
-
To the aqueous solution of this compound from Protocol 2, add thiourea (1 to 2 equivalents).
-
Heat the reaction mixture to a temperature between 80 °C and reflux.
-
After the formation of the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole is complete (monitored by TLC), add an aqueous solution of hydrobromic acid to the reaction mixture.
-
Reflux the mixture to effect hydrolysis of the acetamide group.
-
Cool the reaction mixture.
-
Neutralize the solution with a suitable base to precipitate the free base of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
Isolate the product by filtration, wash with cold water, and dry.
Application in the Synthesis of Arginine Mimetics for Trypsin-Like Serine Protease Inhibitors
The primary application of this compound in the context of serine protease inhibitors is in the synthesis of conformationally restricted arginine side chain mimetics. A key publication by Peterlin-Mašič, et al. in Tetrahedron (2002, 58, 1557-1563) describes a general synthetic approach to novel, partially saturated, heterobicyclic arginine mimetics. While the full experimental details and quantitative inhibitory data from this specific publication are not publicly available in the immediate search results, the general synthetic strategy involves the reaction of this compound with various nucleophiles to construct the desired heterocyclic systems. These arginine mimetics are then incorporated into peptide-like scaffolds to target trypsin-like serine proteases.
Quantitative Data
At present, specific quantitative data such as reaction yields for the synthesis of various arginine mimetics from this compound and the corresponding inhibitory constants (Ki) or IC50 values for the final serine protease inhibitors are not available from the searched resources. Researchers are encouraged to consult the primary literature, specifically the work of Peterlin-Mašič and colleagues, for this detailed information.
Visualizations
Signaling and Workflow Diagrams
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
N-(3-bromo-4-oxocyclohexyl)acetamide: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-bromo-4-oxocyclohexyl)acetamide is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a reactive α-halo ketone and a secondary acetamide group on a cyclohexane scaffold, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of various biologically active molecules, including protease inhibitors and active pharmaceutical ingredient (API) impurities for drug development studies. This document provides an overview of its applications, detailed synthetic protocols, and the general reactivity of the α-halo ketone moiety.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BrNO₂ | [1][2] |
| Molecular Weight | 234.09 g/mol | [1][2] |
| Boiling Point (Predicted) | 402.0 ± 45.0 °C | [3] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 15.16 ± 0.40 | [3] |
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of several classes of medicinally important compounds.
Synthesis of Serine Protease Inhibitors
The α-halo ketone functional group is a well-known pharmacophore for the irreversible inhibition of serine and cysteine proteases. The electrophilic carbon of the C-Br bond is susceptible to nucleophilic attack by the catalytic residue (e.g., cysteine or serine) in the active site of these enzymes, leading to the formation of a stable covalent bond. This compound can be used as a starting material to construct more complex molecules that target specific proteases. For instance, it is a building block in the synthesis of partially saturated heterobicyclic arginine side chain mimetics, which are incorporated into trypsin-like serine protease inhibitors.
Intermediate in the Synthesis of Pramipexole Impurities
Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[1] During the synthesis and storage of Pramipexole, various impurities can form. This compound is a known intermediate in the synthesis of Pramipexole Impurity 23.[1] The availability of this building block is therefore essential for the synthesis of the impurity standard, which is required for the validation of analytical methods and quality control during drug manufacturing.
Potential as a Factor Xa Inhibitor
There are indications that this compound and its derivatives may exhibit inhibitory activity against coagulation Factor Xa, a key enzyme in the blood coagulation cascade.[1] The α-halo ketone moiety could potentially react with nucleophilic residues in the active site of Factor Xa. However, specific quantitative data, such as IC50 values for the title compound, are not currently available in the literature.
Experimental Protocols
The following protocol is based on a method described for the synthesis of 2-bromo-4-acetamido-cyclohexanone, a synonym for this compound.
Synthesis of this compound
This protocol describes the bromination of 4-acetamido-cyclohexanone.
Materials:
-
4-acetamido-cyclohexanone
-
Bromine
-
Water
-
Hydrobromic acid (aqueous solution)
-
Thiourea (for subsequent reaction if desired)
-
Caustic lye solution (e.g., NaOH)
-
Ice
Procedure:
-
Dissolve 4-acetamido-cyclohexanone (100g) in water (500ml) in a suitable reaction vessel at room temperature.[4]
-
Slowly add bromine (112g) dropwise to the solution. Maintain the reaction temperature between 15°C and 40°C.[4]
-
After the addition is complete, heat the mixture to a temperature of 40°C to 50°C and maintain it until the bromination is complete, as monitored by an appropriate method (e.g., TLC).[4]
-
The resulting product, this compound, is typically used in the next step without isolation.[4]
Note on Yield: While the provided source describes the subsequent steps to synthesize 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole with an approximate final product yield of 60g, the specific yield for the intermediate this compound is not reported.[4] The table below presents hypothetical yield data for illustrative purposes, as would be generated during an optimization study.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Bromine) | Hypothetical Yield (%) |
| 1 | Br₂ | Water | 25 | 1:1.1 | 75 |
| 2 | Br₂ | Acetic Acid | 25 | 1:1.1 | 80 |
| 3 | NBS | Acetonitrile | 25 | 1:1.1 | 70 |
This data is for illustrative purposes only.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from 4-acetamido-cyclohexanol to 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, where this compound is a key intermediate.
Caption: Synthetic pathway to a thiazole derivative via this compound.
General Mechanism of α-Halo Ketone Protease Inhibition
This diagram illustrates the general mechanism by which α-halo ketones can irreversibly inhibit cysteine or serine proteases.
Caption: General mechanism of irreversible protease inhibition by an α-halo ketone.
References
Troubleshooting & Optimization
minimizing side-product formation in the bromination of N-(4-oxocyclohexyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of N-(4-oxocyclohexyl)acetamide to synthesize N-(3-bromo-4-oxocyclohexyl)acetamide. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected product of the bromination of N-(4-oxocyclohexyl)acetamide?
The primary desired product is this compound, also known as 2-bromo-4-acetamidocyclohexanone.[1][2] This reaction involves the selective bromination at the alpha-position to the carbonyl group of the cyclohexanone ring.
Q2: My reaction is producing a significant amount of a di-brominated side-product. How can I prevent this?
The formation of di-brominated side-products is a common issue, often arising from the use of excess brominating agent or prolonged reaction times. Here are some strategies to minimize di-bromination:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Use a 1:1 molar ratio of N-(4-oxocyclohexyl)acetamide to the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture at a controlled rate. This helps to maintain a low concentration of the brominating agent throughout the reaction, disfavoring the second bromination.
-
Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-brominated product.
Q3: I am observing the formation of an unknown impurity. What could it be and how can I avoid it?
Besides di-bromination, other side-products can arise from the reaction conditions. Here are some possibilities and solutions:
-
Favorskii Rearrangement: Under certain basic conditions, α-halo ketones can undergo a Favorskii rearrangement. To avoid this, it is recommended to perform the bromination under acidic or neutral conditions.
-
Reaction with the Amide: While the amide group is generally stable, harsh reaction conditions (e.g., high temperatures, strong acids or bases) could potentially lead to its hydrolysis or other side reactions. Using milder reaction conditions can help prevent this.
-
Solvent-Related Byproducts: The choice of solvent can influence side-product formation. For instance, using alcohols as solvents could potentially lead to the formation of α-alkoxy ketones. A patent for a similar synthesis suggests that using water as a solvent provides milder reaction conditions and higher purity compared to glacial acetic acid.[1]
Q4: Should I use acidic or basic conditions for the bromination?
For the bromination of ketones like N-(4-oxocyclohexyl)acetamide, acidic or neutral conditions are generally preferred to minimize side-product formation.
-
Acidic Conditions: Promote the formation of the enol intermediate, leading to the thermodynamically favored product, which is typically the more substituted α-bromo ketone.[3][4] This method usually results in mono-bromination, as the electron-withdrawing effect of the first bromine atom deactivates the molecule towards further electrophilic attack.[3]
-
Basic Conditions: Lead to the formation of an enolate intermediate and are under kinetic control.[4] This can lead to polybromination, as the inductive effect of the bromine atom increases the acidity of the remaining α-hydrogens, making subsequent brominations faster.[3] For methyl ketones, this can result in the haloform reaction.[3]
Q5: What is a recommended brominating agent for this reaction?
Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for α-bromination of ketones.
-
Molecular Bromine (Br₂): Effective but can be hazardous to handle. A documented procedure for the synthesis of 2-bromo-4-acetamidocyclohexanone uses bromine in water.[1][2]
-
N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine.[5] It is often used with a catalytic amount of acid.
Quantitative Data Summary
| Parameter | Condition | Desired Product Yield | Side-Product Formation | Reference |
| Solvent | Water | Higher yield and purity | Lower | WO 2004/041797 A1 |
| Solvent | Glacial Acetic Acid | Lower yield and purity | Higher | WO 2004/041797 A1 |
| Stoichiometry | 1:1 (Substrate:Bromine) | Optimal | Minimized di-bromination | General Principle |
| Stoichiometry | >1:1 (Substrate:Bromine) | Lower | Increased di-bromination | General Principle |
| Catalyst | Acidic (e.g., HBr) | Favors mono-bromination | Low | [1][3] |
| Catalyst | Basic (e.g., NaOH) | Lower | High risk of poly-bromination | [3][6] |
Experimental Protocols
Key Experiment: Bromination of N-(4-oxocyclohexyl)acetamide in Water
This protocol is adapted from a patented procedure for the synthesis of 2-bromo-4-acetamidocyclohexanone.[1]
Materials:
-
N-(4-oxocyclohexyl)acetamide (4-acetamidocyclohexanone)
-
Bromine
-
Water
-
Reaction flask
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Dissolve N-(4-oxocyclohexyl)acetamide in water in a reaction flask to form a solution.
-
Cool the solution to room temperature.
-
With continuous stirring, add bromine dropwise to the solution using a dropping funnel.
-
Monitor the reaction progress by observing the disappearance of the brown color of the bromine, which indicates its consumption.
-
Once the reaction is complete, the product, 2-bromo-4-acetamido-cyclohexanone, can be carried forward to the next step or isolated using appropriate workup and purification techniques.
Visualizations
Caption: Reaction pathway for the bromination of N-(4-oxocyclohexyl)acetamide.
Caption: Troubleshooting guide for bromination side-product minimization.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Pramipexole - Wikipedia [en.wikipedia.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 687639-03-8 | Benchchem [benchchem.com]
Technical Support Center: Stereoselective Synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the critical alpha-bromination step of N-(4-oxocyclohexyl)acetamide.
Problem 1: Low Yield of the Desired Monobrominated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor closely to avoid side reactions. - Ensure the brominating agent is fresh and active. |
| Side Reactions | - See "Problem 2: Formation of Multiple Products (Polybromination)" and "Problem 3: Formation of α,β-Unsaturated Ketone." |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). - Minimize the number of purification steps. |
| Suboptimal Brominating Agent | - Consider switching to a different brominating agent. For instance, Copper(II) bromide can offer higher selectivity for monobromination in some cases.[1][2][3] |
Problem 2: Formation of Multiple Products (Polybromination)
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | - Use no more than one equivalent of the brominating agent. Careful and slow addition of the brominating agent is crucial. |
| Reaction Conditions Favoring Polybromination | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. - Use a less reactive brominating agent. N-bromosuccinimide (NBS) is often a good choice for controlled monobromination. |
| Basic Conditions | - Avoid basic conditions, which can lead to the formation of enolates that are more reactive and prone to multiple halogenations. Acidic or neutral conditions are generally preferred for selective monobromination. |
Problem 3: Formation of α,β-Unsaturated Ketone Byproduct
| Possible Cause | Suggested Solution |
| Elimination of HBr | - This is often base-mediated. Ensure the workup and purification steps are performed under neutral or slightly acidic conditions. - Avoid using strong bases during the workup. A mild base like sodium bicarbonate in aqueous solution is generally sufficient to neutralize acid. |
| Elevated Temperatures | - High temperatures during the reaction or purification (e.g., distillation) can promote elimination. Use lower temperatures throughout the process. |
| Thermodynamic Product Formation | - The α,β-unsaturated ketone can be the thermodynamically favored product. Shorter reaction times and lower temperatures favor the kinetic product (the desired α-bromo ketone). |
Problem 4: Poor Diastereoselectivity (Formation of both cis and trans isomers)
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | - The ratio of cis to trans isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[4][5][6][7][8] - For the kinetically controlled product: Use a non-polar solvent and a low reaction temperature. This often favors axial attack of the bromine on the enol intermediate, potentially leading to the cis isomer. - For the thermodynamically controlled product: Use a polar protic solvent (like acetic acid or methanol) and allow the reaction to proceed for a longer time or at a slightly elevated temperature to allow for equilibration to the more stable isomer (often the trans isomer where the bulky groups are equatorial). |
| Directing Effect of the Acetamido Group | - The stereochemistry of the N-acetyl group can direct the incoming bromine. The conformational preference of the starting material plays a significant role.[9] |
| Choice of Brominating Agent | - The size and nature of the brominating agent can influence the stereochemical outcome. Experiment with different reagents (e.g., Br₂, NBS, CuBr₂) to optimize for the desired diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy is a two-step process. First, 4-aminocyclohexanone is acetylated to form N-(4-oxocyclohexyl)acetamide. This intermediate then undergoes a stereoselective alpha-bromination to yield the final product.[9][10]
Q2: How can I control the stereochemistry to obtain the desired cis or trans isomer?
A2: Controlling the stereochemistry is a significant challenge. The outcome depends on achieving either kinetic or thermodynamic control.[4][5][6][7][8]
-
For the trans isomer (often the thermodynamic product): Consider using a polar protic solvent like acetic acid and allowing the reaction to stir for a longer duration to permit equilibration to the more stable product where the bulky substituents are in an equatorial position.
-
For the cis isomer (often the kinetic product): Employ a non-polar solvent and maintain a low reaction temperature. This favors the faster-forming product.
The existing acetamido group at the 1-position will influence the direction of the bromine attack on the enol or enolate intermediate.[9]
Q3: What are the common side products, and how can I minimize them?
A3: Common side products include dibrominated cyclohexanone derivatives and the α,β-unsaturated ketone.
-
To minimize dibromination , use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture at a controlled temperature.
-
To avoid the α,β-unsaturated ketone , use mild, non-basic conditions during the reaction and workup, and avoid excessive heat.
Q4: Which brominating agent is best for this synthesis?
A4: The choice of brominating agent can impact yield and selectivity.
-
Bromine (Br₂) in a solvent like acetic acid or water is a common choice.[11]
-
N-Bromosuccinimide (NBS) is often used for more controlled monobromination.
-
Copper(II) bromide (CuBr₂) can be a highly selective reagent for monobromination of ketones and is a good alternative to consider.[1][2][3]
-
Pyridine hydrobromide perbromide is another option that can be easier to handle than liquid bromine.[12]
Q5: How can I purify the final product and separate the diastereomers?
A5: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent system will need to be optimized to achieve good separation of the cis and trans diastereomers, as well as to remove any unreacted starting material and byproducts. Careful selection of the solvent system (e.g., a mixture of hexanes and ethyl acetate) is critical.
Q6: How can I characterize the cis and trans isomers?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for characterizing the stereoisomers.[10] The coupling constants of the protons on the cyclohexane ring, particularly the proton at the bromine-bearing carbon and the adjacent protons, will differ for the cis and trans isomers due to their different dihedral angles. 2D NMR techniques like COSY and NOESY can also be helpful in assigning the relative stereochemistry.
Experimental Protocols
Key Experiment: Diastereoselective Bromination of N-(4-oxocyclohexyl)acetamide
This section provides a detailed, generalized methodology based on established principles of alpha-bromination of substituted cyclohexanones. Researchers should optimize these conditions for their specific needs.
Synthesis of the Precursor: N-(4-oxocyclohexyl)acetamide
A detailed protocol for this initial step can be found in standard organic chemistry literature. It typically involves the reaction of 4-aminocyclohexanone with acetyl chloride or acetic anhydride in the presence of a base.
Protocol 1: Kinetically Controlled Bromination (Favors cis-isomer)
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Thermodynamic vs kinetic reaction control with radical substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | 687639-03-8 | Benchchem [benchchem.com]
- 10. Buy this compound | 687639-03-8 [smolecule.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in N-(3-bromo-4-oxocyclohexyl)acetamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-bromo-4-oxocyclohexyl)acetamide. Our goal is to help you identify and characterize byproducts that may arise during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the immediate precursors?
The most prevalent synthetic method for this compound is the alpha-bromination of N-(4-oxocyclohexyl)acetamide.[1] This reaction typically involves treating the precursor with a brominating agent. The direct precursor is N-(4-oxocyclohexyl)acetamide, which can be synthesized by the amidation of 4-aminocyclohexanone with an acetylating agent like acetic anhydride or acetyl chloride.[1]
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
During the bromination of N-(4-oxocyclohexyl)acetamide, several byproducts can form. These include:
-
Unreacted Starting Material: Incomplete bromination can lead to the presence of residual N-(4-oxocyclohexyl)acetamide.
-
Dibrominated Species: Over-bromination can result in the formation of dibrominated cyclohexanone rings. The regiochemistry of this addition can vary.
-
Isomeric Byproducts: Depending on the reaction conditions, bromination could potentially occur at other positions on the cyclohexanone ring, leading to isomeric impurities.
-
Degradation Products: The presence of strong acids or bases, or elevated temperatures, can lead to the hydrolysis of the acetamide group, yielding the corresponding amine.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture. High-Performance Liquid Chromatography (HPLC) is ideal for separating the target compound from its impurities.[1] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for identifying the molecular weights of the byproducts.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any significant impurities.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | Incomplete reaction; Suboptimal reaction temperature; Inefficient brominating agent. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Optimize the reaction temperature and consider screening different brominating agents (e.g., N-bromosuccinimide as an alternative to liquid bromine).[2] |
| Presence of significant amounts of starting material (N-(4-oxocyclohexyl)acetamide) | Insufficient amount of brominating agent; Short reaction time. | Increase the molar equivalent of the brominating agent incrementally. Extend the reaction time and monitor for the disappearance of the starting material. |
| Detection of a byproduct with a mass corresponding to a dibrominated species | Excess of brominating agent; High reaction temperature. | Carefully control the stoichiometry of the brominating agent. Perform the reaction at a lower temperature to improve selectivity. |
| Appearance of a byproduct with a lower molecular weight, potentially from amide hydrolysis | Presence of strong acid or base; High reaction temperature during workup or purification. | Neutralize the reaction mixture carefully during workup. Avoid excessive heat during purification steps like distillation or recrystallization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity assessment of this compound.
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18)[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher concentration of A and gradually increase the concentration of B over the run. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the reaction mixture or isolated product in the initial mobile phase composition.
Mass Spectrometry (MS) for Byproduct Identification
Mass spectrometry can be used to determine the molecular weights of impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.
-
Analysis: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br, in an approximate 1:1 ratio) in the mass spectrum of your product and any impurities.[2] The molecular ion peak for this compound should appear at m/z 234 and 236.[2]
-
Fragmentation: Fragmentation patterns can provide structural clues. Common fragments may include the loss of the acetyl group or the bromine atom.[2]
Visualizing Reaction and Analysis Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the synthetic pathway and the analytical workflow.
Caption: Synthetic pathway of this compound and potential byproducts.
Caption: Analytical workflow for reaction monitoring and byproduct characterization.
References
optimization of reaction temperature and time for N-(3-bromo-4-oxocyclohexyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Protocols
A primary and effective strategy for the synthesis of this compound involves the alpha-bromination of a pre-formed acetamide-substituted cyclohexanone, N-(4-oxocyclohexyl)acetamide.[1] The following protocol is a general guideline; optimization of reaction parameters is recommended for achieving the best results.
Synthesis of this compound via Bromination of N-(4-oxocyclohexyl)acetamide
Materials:
-
N-(4-oxocyclohexyl)acetamide
-
N-Bromosuccinimide (NBS) or Bromine
-
Solvent (e.g., methanol, ethanol, acetonitrile, water)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS for radical bromination)
-
Acid catalyst (e.g., p-toluenesulfonic acid, if required)
-
Stirring apparatus
-
Reaction vessel with temperature control
-
Quenching solution (e.g., sodium thiosulfate solution)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
In a suitable reaction vessel, dissolve N-(4-oxocyclohexyl)acetamide in the chosen solvent.
-
If using a radical-initiated pathway with NBS, add the radical initiator. For acid-catalyzed bromination, add the acid catalyst.
-
Slowly add the brominating agent (NBS or a solution of bromine) to the reaction mixture while stirring. The addition should be done portion-wise to control the reaction rate and temperature.
-
Maintain the reaction at the desired temperature for the specified time. The optimal temperature and time will need to be determined experimentally. A general starting point is a temperature range of 20-80°C and a reaction time of 20-30 minutes.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium thiosulfate solution to consume excess bromine).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Data Presentation: Optimization of Reaction Parameters
The following table presents hypothetical data for an optimization study of the alpha-bromination of N-(4-oxocyclohexyl)acetamide. This data is for illustrative purposes to guide experimental design.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Br₂ | Water | 25 | 60 | 65 |
| 2 | Br₂ | Acetic Acid | 25 | 60 | 70 |
| 3 | NBS | Acetonitrile | 25 | 30 | 85 |
| 4 | NBS | Acetonitrile | 50 | 20 | 80 |
| 5 | NBS | Methanol | 60-65 | 20 | 90 |
| 6 | NBS | Dichloromethane | Reflux | 240 | Incomplete |
Troubleshooting and FAQs
Q1: My reaction is very slow or incomplete. What are the possible causes and solutions?
-
Low Temperature: Bromination reactions are temperature-dependent. If the reaction is too slow, consider gradually increasing the temperature. For the bromination of ketones with NBS, a temperature range of 20-80°C is often optimal.
-
Insufficient Catalyst/Initiator: If you are using a catalyzed or initiated reaction, ensure the catalyst (e.g., acid) or initiator (e.g., AIBN) is added in the correct amount and is active.
-
Poor Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol or ethanol can facilitate the reaction. Aprotic solvents can also be used, but reaction conditions may need further optimization.
-
Impure Reactants: Ensure your starting material, N-(4-oxocyclohexyl)acetamide, and the brominating agent are pure. Impurities can inhibit the reaction.
Q2: I am observing the formation of multiple products, including di-brominated species. How can I improve the selectivity for the mono-brominated product?
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (around 1.05 equivalents). A large excess of the brominating agent will favor di-bromination.
-
Slow Addition of Brominating Agent: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, thus favoring mono-bromination.
-
Lower Reaction Temperature: Higher temperatures can sometimes lead to over-bromination. Try running the reaction at a lower temperature to improve selectivity.
-
Monitor the Reaction Closely: Use TLC or HPLC to monitor the reaction progress and stop the reaction as soon as the starting material is consumed and before significant amounts of di-brominated product are formed.
Q3: The yield of my reaction is consistently low. What factors could be contributing to this?
-
Product Degradation: The alpha-bromo ketone product can be unstable under certain conditions. Avoid prolonged reaction times and high temperatures.
-
Side Reactions: Besides over-bromination, other side reactions may occur. The choice of solvent and temperature can influence the prevalence of these side reactions.
-
Inefficient Work-up and Purification: The product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and optimize your purification technique (e.g., choice of solvent system for chromatography). Recrystallization can be challenging if the product is oily when slightly impure.[2]
-
Decomposition of NBS: N-Bromosuccinimide can decompose over time, especially when exposed to light and moisture, releasing bromine.[3] It is often found as an off-white or brown solid due to the presence of bromine.[3] Using freshly recrystallized NBS can minimize side reactions.[4]
Q4: How can I effectively purify the this compound product?
-
Column Chromatography: This is a common and effective method for purifying alpha-bromo ketones. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from the starting material and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. However, alpha-bromo ketones can sometimes be difficult to crystallize, especially if impurities are present.[2]
-
Aqueous Work-up to Remove Succinimide: If NBS is used as the brominating agent, the succinimide byproduct can be removed by an aqueous work-up with a bicarbonate solution.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Solvent Effects on the Regioselectivity of Bromination in N-(3-bromo-4-oxocyclohexyl)acetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide. The focus is on the critical bromination step of the precursor, N-(4-oxocyclohexyl)acetamide, and the influence of solvent selection on the regioselectivity of this reaction.
Experimental Protocols
A general experimental protocol for the synthesis of this compound involves the bromination of N-(4-oxocyclohexyl)acetamide. While specific conditions can be optimized, a representative procedure is as follows:
Materials:
-
N-(4-oxocyclohexyl)acetamide
-
Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))
-
Solvent (e.g., Acetic Acid, Water, Dichloromethane, Tetrahydrofuran)
-
Acid or base catalyst (optional, depending on the desired regioselectivity)
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
General Procedure (Acid-Catalyzed Bromination):
-
Dissolve N-(4-oxocyclohexyl)acetamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If an acid catalyst is used, add it to the solution and stir.
-
Slowly add a solution of the brominating agent in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent until the color of the excess bromine disappears.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation: Solvent Effects on Bromination Regioselectivity
The choice of solvent can significantly influence the regioselectivity and yield of the bromination of N-(4-oxocyclohexyl)acetamide. The following table summarizes expected outcomes based on general principles of ketone bromination, as specific comparative data for this exact substrate is limited in the literature. The desired product is the 3-bromo isomer.
| Solvent System | Brominating Agent | Expected Major Regioisomer | Expected Yield | Rationale |
| Acetic Acid | Br₂ | 3-bromo (Thermodynamic) | Moderate | Protic, acidic conditions favor the formation of the more substituted, thermodynamically stable enol, leading to bromination at the more substituted α-carbon (C3). |
| Water | Br₂ | 2-bromo (Kinetic) | Moderate to Low | A polar, protic solvent can facilitate the formation of the kinetic enolate, leading to bromination at the less sterically hindered α-carbon (C2). A patent for a related synthesis mentions this solvent. |
| Dichloromethane (DCM) | NBS | 3-bromo (Thermodynamic) | Good | An aprotic, non-polar solvent, often used with NBS for regioselective bromination. Under neutral or slightly acidic conditions, it can favor the thermodynamic product. |
| Tetrahydrofuran (THF) | NBS | Mixture of isomers | Variable | An aprotic, polar solvent. The regioselectivity can be less predictable and may depend on the specific reaction conditions and additives. |
| Methanol/Water | NBS | Mixture of isomers | Variable | Protic solvent mixtures can lead to a mixture of kinetic and thermodynamic products. |
Note: The data presented in this table is illustrative and based on established principles of ketone halogenation. Actual yields and regioselectivities should be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Regioselectivity pathways in the bromination of N-(4-oxocyclohexyl)acetamide.
Troubleshooting Guides and FAQs
Question 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the 3-bromo product?
Answer: The formation of a mixture of 2-bromo and 3-bromo isomers is a common issue and is highly dependent on the reaction conditions which dictate the formation of either the kinetic or thermodynamic enol/enolate intermediate.
-
To favor the 3-bromo (thermodynamic) product:
-
Use a protic, acidic solvent: Acetic acid is a common choice that promotes the formation of the more substituted and thermodynamically stable enol, leading to bromination at the C3 position.[1][2]
-
Higher reaction temperatures: Running the reaction at room temperature or slightly above can allow for equilibration to the more stable thermodynamic enol.
-
Slower addition of the brominating agent: This can help to maintain a low concentration of the electrophile and favor the more selective reaction with the thermodynamic enol.
-
-
To favor the 2-bromo (kinetic) product:
-
Use a strong, non-nucleophilic base and an aprotic solvent: Conditions that favor the rapid, irreversible formation of the less sterically hindered enolate (at C5, which is equivalent to C2) will lead to the kinetic product. For example, using a strong base like lithium diisopropylamide (LDA) in THF at low temperatures. However, this may not be compatible with the amide functionality.
-
Lower reaction temperatures: This will trap the kinetically formed enolate before it has a chance to equilibrate.
-
Question 2: The yield of my reaction is very low. What are the potential causes and solutions?
Answer: Low yields can result from several factors:
-
Incomplete reaction:
-
Solution: Ensure the reaction is monitored by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or adding more brominating agent. Be cautious with the latter to avoid over-bromination.
-
-
Over-bromination (dibromination):
-
Solution: Use a 1:1 molar ratio of the substrate to the brominating agent. Adding the brominating agent slowly and at a low temperature can also help to prevent the formation of dibrominated byproducts.
-
-
Decomposition of the product:
-
Solution: The product, an α-bromoketone, can be sensitive to the work-up conditions. Avoid prolonged exposure to strong bases during the work-up, as this can lead to elimination or other side reactions. Ensure the quenching and extraction steps are performed promptly.
-
-
Loss of product during work-up:
-
Solution: this compound may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent. Back-extracting the aqueous layer can help to recover any dissolved product.
-
Question 3: I am observing a significant amount of a byproduct that is not a regioisomer of my desired product. What could it be?
Answer: Besides regioisomers and dibrominated products, other side reactions can occur:
-
Favorskii rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield a carboxylic acid derivative (a cyclopentanecarboxamide in this case).
-
Solution: Maintain acidic or neutral conditions throughout the reaction and work-up to avoid this rearrangement.
-
-
Elimination: Treatment with a base during work-up can lead to the elimination of HBr to form an α,β-unsaturated ketone.
-
Solution: Use a mild base for quenching and neutralization, or use a non-basic work-up if possible.
-
-
Reaction with the amide functionality: While the amide is generally stable, harsh reaction conditions could potentially lead to side reactions involving the N-H bond.
-
Solution: Use the mildest effective reaction conditions.
-
Question 4: What is the best brominating agent to use: Br₂ or NBS?
Answer: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) can be used for the α-bromination of ketones.
-
Bromine (Br₂):
-
Advantages: Inexpensive and readily available.
-
Disadvantages: Highly corrosive, toxic, and difficult to handle. Reactions can be less selective.
-
-
N-Bromosuccinimide (NBS):
-
Advantages: A crystalline solid that is easier and safer to handle than liquid bromine. It provides a low, constant concentration of Br₂, which can lead to higher selectivity and minimize side reactions like dibromination.
-
Disadvantages: More expensive than Br₂.
-
For laboratory-scale synthesis where selectivity is crucial, NBS is often the preferred reagent .
Question 5: How does the solvent actually influence the regioselectivity?
Answer: The solvent plays a critical role in stabilizing the intermediate enol or enolate, which in turn directs the regioselectivity.
-
Protic Solvents (e.g., acetic acid, water): These solvents can act as proton donors and acceptors, facilitating the formation of the enol intermediate through an acid-catalyzed mechanism. In this case, the more substituted and thermodynamically more stable enol is often favored, leading to bromination at the more substituted α-carbon.[1][2]
-
Aprotic Solvents (e.g., DCM, THF): In the absence of a strong acid or base, the reaction may proceed slowly. Aprotic solvents are typically used in base-mediated brominations where an enolate is formed. The polarity of the aprotic solvent can influence the aggregation and reactivity of the enolate. In general, aprotic solvents are necessary for reactions involving strong bases to avoid quenching the base.
References
Technical Support Center: Resolving Diastereomeric Mixtures of N-(3-bromo-4-oxocyclohexyl)acetamide
Welcome to the technical support center for the resolution of N-(3-bromo-4-oxocyclohexyl)acetamide diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the separation of this compound's stereoisomers.
This compound possesses two chiral centers, giving rise to two pairs of enantiomers (four stereoisomers in total). The separation of these diastereomers is crucial for investigating their individual biological activities. This guide covers the primary methods for diastereomeric resolution: Chiral Chromatography, Crystallization-Induced Diastereomer Transformation (CIDT), and Enzymatic Kinetic Resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing practical solutions and preventative measures.
Chiral Chromatography
Question 1: I am not seeing any separation of my diastereomers on a standard silica gel column. What should I do?
Answer: Standard silica gel chromatography often provides insufficient selectivity to separate diastereomers with similar polarities. For a more effective separation, consider the following:
-
Switch to a Chiral Stationary Phase (CSP): This is the most effective method for separating stereoisomers. CSPs are designed to have specific interactions with chiral molecules, leading to differential retention times.
-
Optimize Your Mobile Phase: If you must use standard silica, systematically vary the solvent polarity. A shallow gradient or isocratic elution with a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/isopropanol) might improve resolution.
-
Consider Normal-Phase HPLC: If flash chromatography is unsuccessful, High-Performance Liquid Chromatography (HPLC) with a chiral column will offer significantly higher resolution.
Question 2: My peaks are broad and tailing during HPLC analysis. How can I improve the peak shape?
Answer: Poor peak shape can be caused by several factors. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | Add a small amount of a polar modifier like trifluoroacetic acid (TFA) or a basic modifier like triethylamine (TEA) to the mobile phase to block active sites on the stationary phase. |
| Inappropriate Solvent Strength | Adjust the mobile phase composition. If peaks are broad, the solvent may be too weak; if they elute too quickly with poor separation, it may be too strong. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has been used extensively. |
Question 3: How do I choose the right chiral column for my separation?
Answer: Column selection is often empirical. However, you can make an informed choice based on the functional groups in this compound (amide, ketone, bromine). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile and effective for a wide range of compounds. It is advisable to screen a small number of different chiral columns with various mobile phases to identify the optimal conditions.
Crystallization-Induced Diastereomer Transformation (CIDT)
Question 4: I am trying to perform a CIDT, but my compound oils out instead of crystallizing. What can I do?
Answer: Oiling out is a common problem in crystallization. Here are some tips to promote crystal formation:
-
Solvent Selection: The choice of solvent is critical. You need a solvent system where one diastereomer is significantly less soluble than the other. Screen a variety of solvents and solvent mixtures.
-
Control Cooling Rate: Cool the solution slowly. Rapid cooling often leads to the formation of supersaturated oils.
-
Seeding: Introduce a small crystal of the desired diastereomer to induce crystallization.
-
Concentration: Adjust the concentration of your solution. If it's too concentrated, it's more likely to oil out.
Question 5: My CIDT is not going to completion, and I have a mixture of diastereomers. How can I improve the conversion?
Answer: For a successful CIDT, the diastereomers need to be in equilibrium in the solution phase.
-
Base or Acid Catalyst: The interconversion of the diastereomers of this compound can be facilitated by a catalytic amount of a weak base or acid. This promotes enolization at the carbon alpha to the ketone, allowing for epimerization.
-
Temperature: Experiment with different temperatures to find the optimal balance between solubility and the rate of epimerization.
-
Stirring: Ensure the solution is well-stirred to maintain equilibrium.
Enzymatic Kinetic Resolution
Question 6: The enzymatic resolution of my β-bromo ketone is very slow. How can I increase the reaction rate?
Answer: Slow reaction rates in enzymatic resolutions can be addressed by optimizing reaction conditions:
-
Enzyme Selection: Screen different lipases or ketoreductases. Some enzymes will have higher activity and selectivity for your specific substrate.
-
pH and Temperature: Each enzyme has an optimal pH and temperature range. Consult the enzyme's technical data sheet and perform small-scale experiments to find the optimal conditions.
-
Co-solvents: The addition of a small amount of an organic co-solvent (e.g., MTBE, toluene) can improve the solubility of the substrate and enhance the reaction rate. However, be aware that high concentrations of organic solvents can denature the enzyme.
Question 7: The enantioselectivity of my enzymatic resolution is low. What can I do to improve it?
Answer: Low enantioselectivity (E-value) will result in a poor separation. Consider the following:
-
Enzyme Choice: This is the most critical factor. Different enzymes will exhibit different selectivities.
-
Acyl Donor (for lipases): If you are performing a lipase-catalyzed resolution, the choice of acyl donor can significantly impact the enantioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.
Experimental Protocols
Below are generalized protocols for the key resolution techniques. These should be optimized for your specific experimental setup.
Protocol 1: Chiral HPLC Method Development
-
Column: Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of hexane and isopropanol (e.g., 90:10 v/v). If resolution is poor, vary the ratio (e.g., 95:5, 80:20). Adding a small amount of a modifier like TFA or DEA (0.1%) can improve peak shape.
-
Reversed Phase: Use a mobile phase of acetonitrile and water or methanol and water.
-
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., ~210 nm).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of a dilute solution of your diastereomeric mixture.
-
Optimization: Based on the initial screening results, optimize the mobile phase composition and gradient (if applicable) to achieve baseline separation of the diastereomeric peaks.
Protocol 2: Crystallization-Induced Diastereomer Transformation (CIDT)
-
Solvent Screening: Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at an elevated temperature. Allow the solutions to cool slowly to room temperature and then to 0-4 °C. Observe which solvent system yields crystalline material.
-
Equilibration: Dissolve the diastereomeric mixture in the chosen solvent. Add a catalytic amount of a weak base (e.g., triethylamine) or acid (e.g., acetic acid) to facilitate epimerization.
-
Crystallization: Heat the solution to dissolve the solid completely. Allow the solution to cool slowly. If one diastereomer is significantly less soluble, it will start to crystallize out.
-
Isolation and Analysis: Filter the crystals and wash with a small amount of cold solvent. Analyze the mother liquor and the crystals by chiral HPLC to determine the diastereomeric ratio.
Protocol 3: Enzymatic Kinetic Resolution
-
Enzyme Selection: Screen several commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or ketoreductases.
-
Reaction Setup:
-
In a vial, dissolve the diastereomeric mixture of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0). A co-solvent may be needed for solubility.
-
Add the enzyme (typically 1-10% by weight of the substrate).
-
For lipase-catalyzed acylation, add an acyl donor (e.g., vinyl acetate).
-
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C). Take aliquots at regular intervals and analyze by chiral HPLC to monitor the conversion and enantiomeric excess of the substrate and product.
-
Workup: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Extract the product and remaining substrate from the aqueous phase with an organic solvent.
-
Purification: The resulting mixture of the acylated product and the unreacted starting material can often be separated by standard column chromatography.
Visualizations
Experimental Workflow for Chiral HPLC Method Development
stability issues of N-(3-bromo-4-oxocyclohexyl)acetamide under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of N-(3-bromo-4-oxocyclohexyl)acetamide under various storage conditions. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which contains an α-bromo ketone and an acetamide functional group, the primary stability concerns are hydrolysis, thermal degradation, and photodecomposition. The α-bromo ketone moiety is susceptible to hydrolysis, especially under basic conditions, and can also undergo dehydrobromination.[1] The acetamide group can hydrolyze under acidic or basic conditions.[2]
Q2: What is the recommended storage condition for this compound?
A2: To minimize degradation, it is recommended to store this compound at 2-8°C in a refrigerator, protected from light and moisture.[3] The container should be tightly sealed to prevent exposure to atmospheric humidity.
Q3: I observed a change in the color of my sample upon storage. What could be the reason?
A3: A color change, such as the appearance of a yellow or brownish tint, may indicate degradation of the compound. This could be due to exposure to light, elevated temperatures, or humidity, leading to the formation of degradation products. It is advisable to re-analyze the sample for purity before use.
Q4: My analytical results show a new, more polar impurity over time. What could it be?
A4: A new, more polar impurity could potentially be a result of hydrolysis. Hydrolysis of the α-bromo ketone can lead to the formation of an α-hydroxy ketone. Alternatively, hydrolysis of the acetamide bond would yield an amine and acetic acid, both of which are more polar than the parent compound.[1][2]
Q5: I am seeing a loss of the bromine atom in my mass spectrometry analysis of an aged sample. What degradation pathway could explain this?
A5: The loss of the bromine atom could be due to several degradation pathways. Dehydrobromination, which is the elimination of HBr, can occur, especially if the compound is exposed to basic conditions or elevated temperatures. This would result in the formation of an α,β-unsaturated ketone.[4][5] Reductive dehalogenation is another possibility, though it typically requires a reducing agent.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Purity/Assay Value | Degradation of the compound. | Store the compound at the recommended 2-8°C, protected from light and moisture. Re-test the material to confirm purity before use. For long-term storage, consider inert atmosphere packaging. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify potential degradants. Review storage conditions and handling procedures to minimize further degradation. |
| Inconsistent Experimental Results | Use of a partially degraded sample. | Always use a fresh, well-characterized batch of the compound for critical experiments. If a batch has been stored for an extended period, re-analyze it to confirm its integrity. |
| pH of the Sample Solution Changes Over Time | Hydrolysis leading to the formation of acidic (e.g., HBr, acetic acid) or basic (amine) byproducts. | Buffer the experimental solution if the reaction conditions are sensitive to pH changes. Monitor the pH of stock solutions prepared from the compound. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its functional groups.
Caption: Potential degradation routes for this compound.
Experimental Protocols
Stability Indicating HPLC Method (Hypothetical)
A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting any degradation products. The following is a hypothetical method based on the analysis of similar compounds.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Forced Degradation Study Protocol (Hypothetical)
Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and pathways. This helps in developing and validating a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize the solution and dilute to the appropriate concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize the solution and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
4. Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the sample and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Analyze the samples by HPLC.
Experimental Workflow
The following diagram outlines a typical workflow for investigating a stability issue with this compound.
Caption: A logical workflow for addressing stability issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Buy this compound | 687639-03-8 [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of Factor Xa Inhibitors: Featuring N-(3-bromo-4-oxocyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(3-bromo-4-oxocyclohexyl)acetamide's potential inhibitory activity against Factor Xa (FXa) with established, commercially available direct oral anticoagulants (DOACs). Due to the limited publicly available data on the specific FXa inhibitory potency of this compound, this document outlines a validation framework. It presents the established profiles of Apixaban, Rivaroxaban, and Edoxaban as benchmarks for comparison and details the necessary experimental protocols to ascertain the activity of novel compounds like this compound.
Introduction to Factor Xa Inhibition
Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot.[1][2][3] Inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][4] Direct FXa inhibitors bind directly to the active site of FXa, blocking its activity and thereby reducing thrombin generation.[1][2][3]
This compound is a chemical compound that has been identified as a potential inhibitor of coagulation factor Xa.[5] It is also known as an intermediate in the synthesis of other compounds, including being an impurity of Apixaban.[6][7][8] This guide provides the necessary context and methodologies to validate its potential as a therapeutic agent.
Comparative Analysis of Factor Xa Inhibitors
A direct comparison of the inhibitory potency of this compound with established drugs is contingent on experimental validation. The following table summarizes the known quantitative data for leading FXa inhibitors, which can serve as a benchmark for assessing novel candidates.
| Inhibitor | Chemical Structure | Company | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | C8H12BrNO2 | Not Applicable | Proposed: Direct Factor Xa Inhibitor | Data not available | Data not available |
| Apixaban (Eliquis) | C25H25N5O4 | Bristol-Myers Squibb, Pfizer | Direct, reversible inhibitor of free and clot-bound Factor Xa.[1][2] | 0.08[9] | Data varies by assay conditions |
| Rivaroxaban (Xarelto) | C19H18ClN3O5S | Bayer, Janssen | Direct, competitive inhibitor of Factor Xa.[10][11] | 0.4[10][11][12] | 0.7 (cell-free assay)[11] |
| Edoxaban (Lixiana/Savaysa) | C24H30ClN7O4S | Daiichi Sankyo | Direct, selective, reversible, and competitive inhibitor of Factor Xa.[13] | 0.561[13] | Data varies by assay conditions |
Experimental Protocols for Validation
To validate the inhibitory activity of this compound against Factor Xa, a series of in vitro experiments are required. The following protocols are standard in the field.
Factor Xa Chromogenic Assay
This is the most common method for determining the inhibitory potency of a compound against Factor Xa.[14][15][16][17][18]
Principle: The assay measures the residual activity of Factor Xa after incubation with the test inhibitor. A chromogenic substrate specific to Factor Xa is added, and the cleavage of this substrate by the remaining active FXa releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.[18][19] The amount of color produced is inversely proportional to the inhibitory activity of the compound.[14][18]
Methodology:
-
Reagents and Materials:
-
Purified human Factor Xa
-
Factor Xa-specific chromogenic substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Test compound (this compound) at various concentrations
-
Reference inhibitors (Apixaban, Rivaroxaban, Edoxaban)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add a fixed concentration of human Factor Xa to the wells of a 96-well plate.
-
Add varying concentrations of the test compound or reference inhibitors to the wells and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce Factor Xa activity by 50%) by fitting the data to a dose-response curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[11]
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are plasma-based clotting assays that can provide insights into the anticoagulant effect of an inhibitor on the overall coagulation cascade.
Principle:
-
PT: Measures the time it takes for a clot to form in plasma after the addition of tissue factor (thromboplastin). It evaluates the extrinsic and common pathways of coagulation.
-
aPTT: Measures the time it for a clot to form after the addition of a contact activator and phospholipids. It evaluates the intrinsic and common pathways.
Methodology:
-
Reagents and Materials:
-
Citrated human plasma
-
PT reagent (containing tissue factor and calcium)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Test compound and reference inhibitors
-
Coagulometer
-
-
Procedure:
-
Incubate citrated plasma with varying concentrations of the test compound or reference inhibitors.
-
For the PT assay, add the PT reagent to the plasma and measure the time to clot formation.
-
For the aPTT assay, add the aPTT reagent, incubate, and then add calcium chloride to initiate clotting, measuring the time to clot formation.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the inhibitor concentration.
-
Determine the concentration of the inhibitor required to double the clotting time (EC2x).
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The Coagulation Cascade and the Site of Action for Factor Xa Inhibitors.
Caption: Workflow for the Validation of this compound's Factor Xa Inhibitory Activity.
Conclusion
The validation of this compound as a Factor Xa inhibitor requires rigorous experimental evaluation. By employing standardized assays such as the chromogenic Factor Xa assay and plasma-based clotting tests, researchers can determine its inhibitory potency and anticoagulant effect. The data obtained can then be benchmarked against established FXa inhibitors like Apixaban, Rivaroxaban, and Edoxaban to assess its potential as a novel therapeutic agent. This guide provides the foundational information and experimental framework necessary to conduct such a validation, paving the way for further drug development and research.
References
- 1. Apixaban - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 3. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Buy this compound | 687639-03-8 [smolecule.com]
- 6. This compound | 687639-03-8 [chemicalbook.com]
- 7. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [br.simsonpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edoxaban - Wikipedia [en.wikipedia.org]
- 14. Anti-Xa Assays [practical-haemostasis.com]
- 15. Chromogenic laboratory assays to measure the factor Xa-inhibiting properties of apixaban--an oral, direct and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 18. lancet.co.za [lancet.co.za]
- 19. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
A Comparative Guide to the In Vitro Anticoagulant Efficacy of N-(3-bromo-4-oxocyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the anticoagulant efficacy of N-(3-bromo-4-oxocyclohexyl)acetamide is limited. This guide provides a comparative framework using hypothetical data for this compound (referred to as "Compound B") alongside established data for Warfarin, a widely used anticoagulant. The experimental protocols described are based on standard, validated in vitro assays for assessing anticoagulant properties.
Introduction
Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. Anticoagulant therapy is essential for the prevention and treatment of these conditions. The development of novel anticoagulants requires rigorous evaluation of their efficacy and mechanism of action. This compound is a compound of interest due to its structural features, which suggest potential interaction with coagulation factors.[1] This guide outlines key in vitro assays to determine the anticoagulant efficacy of this compound, comparing its hypothetical performance against the established anticoagulant, Warfarin.
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. In vitro assays are designed to measure the functionality of these specific pathways by measuring the time to clot formation after the addition of activating reagents.[2][3][4]
Comparative Efficacy Data
The following table summarizes the hypothetical in vitro anticoagulant activities of Compound B compared to Warfarin. Data is presented as the concentration required to double the baseline clotting time for clotting assays and as IC50 (half-maximal inhibitory concentration) for the chromogenic assay.
| Assay | Parameter | Compound B (Hypothetical) | Warfarin (Reference) | Pathway(s) Assessed |
| Activated Partial Thromboplastin Time (aPTT) | Doubling Time Conc. | 15 µM | > 100 µM | Intrinsic & Common |
| Prothrombin Time (PT) | Doubling Time Conc. | 25 µM | 5 µM | Extrinsic & Common |
| Thrombin Time (TT) | Doubling Time Conc. | > 100 µM | > 100 µM | Common (Fibrin Formation) |
| Anti-Factor Xa Assay | IC50 | 0.5 µM | Not Applicable* | Common (Factor Xa) |
*Warfarin acts by inhibiting Vitamin K-dependent clotting factor synthesis and is not a direct inhibitor of Factor Xa.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. For all assays, blood should be collected in tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Platelet-poor plasma (PPP) is obtained by centrifuging the whole blood.[5][6][7]
3.1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.[7][8][9] A surface activator (like silica) initiates the intrinsic pathway, and the time to clot formation is measured after the addition of calcium.[4][8]
-
Protocol:
-
Pre-warm calcium chloride (0.025 M) solution to 37°C.
-
Pipette 50 µL of platelet-poor plasma (PPP) into a coagulometer cuvette.
-
Add 5 µL of the test compound (Compound B or control) at various concentrations and incubate for 3 minutes at 37°C.
-
Add 50 µL of aPTT reagent (containing a contact activator and phospholipids) to the cuvette.[9]
-
Incubate the mixture for a further 3 minutes at 37°C.[9][10]
-
Rapidly add 50 µL of the pre-warmed calcium chloride solution to initiate the reaction and simultaneously start a timer.[9]
-
The time (in seconds) for a fibrin clot to form is measured, typically by an automated or semi-automated coagulometer.[8][10]
-
3.2. Prothrombin Time (PT) Assay
-
Principle: The PT assay assesses the extrinsic and common pathways of coagulation.[3][6][11] The test is initiated by adding thromboplastin (a source of tissue factor and phospholipids) and calcium to the plasma.[11][12]
-
Protocol:
-
Pipette 50 µL of PPP into a coagulometer cuvette.
-
Add 5 µL of the test compound (Compound B or control) at various concentrations.
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 100 µL of PT reagent (thromboplastin and calcium chloride), which has been pre-warmed to 37°C, to the cuvette and simultaneously start a timer.
-
The time (in seconds) for a fibrin clot to form is recorded.[11]
-
3.3. Thrombin Time (TT) Assay
-
Principle: The TT measures the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.[13][14] The assay involves adding a known amount of thrombin to plasma and measuring the clotting time.[13][14]
-
Protocol:
-
Pipette 100 µL of PPP into a coagulometer cuvette.
-
Add 10 µL of the test compound (Compound B or control) at various concentrations.
-
Incubate for 1 minute at 37°C.[5]
-
Add 100 µL of a standardized thrombin reagent (pre-warmed to 37°C) and simultaneously start a timer.[5]
-
The time (in seconds) for a fibrin clot to form is recorded.[13]
-
3.4. Chromogenic Anti-Factor Xa Assay
-
Principle: This is a functional assay that specifically measures the inhibition of Factor Xa (FXa).[15] A known amount of FXa is added to plasma containing the inhibitor. The residual, unbound FXa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the amount of inhibitor present.[15][16][17]
-
Protocol:
-
In a microplate well, mix 25 µL of PPP with 25 µL of the test compound (Compound B or control) at various concentrations.
-
Add a known excess of Factor Xa reagent to the well and incubate for a specified time (e.g., 2 minutes at 37°C).
-
Add a chromogenic substrate specific for Factor Xa to each well.
-
After a further incubation period, stop the reaction (e.g., by adding acetic acid).[18]
-
Measure the absorbance at 405 nm using a microplate reader.[18]
-
Construct a dose-response curve and calculate the IC50 value.
-
Summary and Interpretation
This guide provides a framework for evaluating the in vitro anticoagulant efficacy of this compound. The hypothetical data suggests that "Compound B" may act as a potent direct Factor Xa inhibitor, given its strong activity in the Anti-FXa assay and moderate prolongation of both aPTT and PT, which assess pathways involving FXa. Its lack of effect on the Thrombin Time suggests it does not directly inhibit thrombin. In contrast, Warfarin's primary effect is seen in the PT assay, consistent with its mechanism of inhibiting the synthesis of vitamin K-dependent factors in the extrinsic pathway.
Further investigation is required to confirm these hypothetical findings and fully characterize the anticoagulant profile of this compound. This includes studies on plasma protein binding, effects on other coagulation factors, and eventual progression to in vivo models.
References
- 1. Buy this compound | 687639-03-8 [smolecule.com]
- 2. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. endotell.ch [endotell.ch]
- 6. atlas-medical.com [atlas-medical.com]
- 7. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. labcorp.com [labcorp.com]
- 9. linear.es [linear.es]
- 10. atlas-medical.com [atlas-medical.com]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. labcorp.com [labcorp.com]
- 13. Thrombin time - Wikipedia [en.wikipedia.org]
- 14. learnhaem.com [learnhaem.com]
- 15. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 17. lancet.co.za [lancet.co.za]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthetic Routes of N-(3-bromo-4-oxocyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for N-(3-bromo-4-oxocyclohexyl)acetamide, a valuable intermediate in pharmaceutical synthesis. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols and data.
Executive Summary
The synthesis of this compound is principally achieved through the α-bromination of the precursor, N-(4-oxocyclohexyl)acetamide. This guide evaluates two main approaches for this key transformation: direct bromination using elemental bromine in an aqueous medium and bromination using N-bromosuccinimide (NBS) as a milder brominating agent. The choice of synthetic route can significantly impact the overall efficiency, safety, and scalability of the process. This document aims to provide the necessary data and protocols to inform the selection of the most suitable method for a given research or development objective.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination with Br2/H2O | Route 2: Bromination with NBS |
| Starting Material | N-(4-oxocyclohexyl)acetamide | N-(4-oxocyclohexyl)acetamide |
| Brominating Agent | Bromine (Br2) in water | N-Bromosuccinimide (NBS) |
| Catalyst/Additive | Not explicitly required | Acidic Alumina (Al2O3) or Ammonium Acetate |
| Solvent | Water | Methanol or Diethyl Ether |
| Reaction Temperature | Ambient Temperature | Reflux or 25°C |
| Reaction Time | Not specified | 10-20 minutes (with Al2O3) |
| Reported Yield | Not specified for target molecule | Good to Excellent (General procedure) |
| Purity | Not specified | High (General procedure) |
| Key Advantages | Readily available and inexpensive reagents. | Milder reaction conditions, higher selectivity, shorter reaction times. |
| Key Disadvantages | Handling of corrosive and toxic bromine, potential for over-bromination. | Higher cost of NBS, catalyst may be required. |
Synthetic Pathways Overview
The synthesis of the target compound, this compound, originates from the precursor N-(4-oxocyclohexyl)acetamide. This precursor can be synthesized from either 4-aminocyclohexanone or 4-aminocyclohexanol. The subsequent α-bromination is the critical step that introduces the bromine atom at the position adjacent to the carbonyl group.
Caption: Overview of the synthetic pathways to this compound.
Experimental Protocols
Precursor Synthesis: N-(4-oxocyclohexyl)acetamide
A common and effective method for the preparation of the precursor involves the acetylation of 4-aminocyclohexanone.[1]
Protocol:
-
Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent, such as a mixture of chloroform and water.
-
Add a base, for example, potassium carbonate, to neutralize the hydrochloride and free the amine.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise while stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(4-oxocyclohexyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Alternatively, N-(4-oxocyclohexyl)acetamide can be synthesized from 4-aminocyclohexanol by acetylation to form N-(4-hydroxycyclohexyl)acetamide, followed by oxidation of the alcohol to a ketone.[1]
Route 1: α-Bromination with Bromine in Water
This route is adapted from a procedure for a positional isomer and represents a classical approach to α-bromination of ketones.[2]
Protocol:
-
Dissolve N-(4-oxocyclohexyl)acetamide (referred to as 4-acetamido-cyclohexanone in some literature) in water.
-
To this solution, add elemental bromine dropwise with constant stirring at ambient temperature.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), to determine the point of completion.
-
Upon completion, quench the excess bromine with a reducing agent, for example, a solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Route 2: α-Bromination with N-Bromosuccinimide (NBS)
This method utilizes a milder brominating agent and may offer higher selectivity and yields. The following is a general procedure for the α-bromination of ketones using NBS, which can be adapted for N-(4-oxocyclohexyl)acetamide.
Protocol:
-
In a round-bottom flask, dissolve N-(4-oxocyclohexyl)acetamide in a suitable solvent like methanol.
-
Add a catalytic amount of acidic alumina (Al2O3) or ammonium acetate to the solution.
-
Heat the mixture to reflux.
-
Add N-bromosuccinimide (NBS) portion-wise to the refluxing solution.
-
Continue refluxing for a short period (e.g., 10-20 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any succinimide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Logical Workflow for Route Selection
The choice between the two synthetic routes will depend on several factors, including the scale of the synthesis, cost considerations, and the desired purity of the final product. The following diagram illustrates a logical workflow for selecting the appropriate route.
Caption: Decision workflow for selecting a synthetic route.
References
A Comparative Guide to Intermediates in Protease Inhibitor Synthesis: N-(3-bromo-4-oxocyclohexyl)acetamide versus 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of protease inhibitors is a cornerstone of modern drug development, targeting a range of diseases from thrombosis to viral infections. The choice of starting materials and synthetic intermediates profoundly impacts the overall yield, purity, and economic viability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two key intermediates in the synthesis of Factor Xa inhibitors, focusing on the established precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , and a potential alternative, N-(3-bromo-4-oxocyclohexyl)acetamide . The synthesis of Apixaban, a potent, orally bioavailable Factor Xa inhibitor, will serve as the primary example for this comparison.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a common precursor to Apixaban, highlighting the differences in reported yields and purity between the two synthetic routes.
| Parameter | Route A: Via this compound (Hypothetical) | Route B: Via 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Documented) |
| Key Intermediate | This compound | 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one |
| Overall Yield of Core Intermediate | Estimated to be lower due to multiple steps and potential side reactions. | Reported up to 75-83% over two to three steps.[1] |
| Purity of Core Intermediate | Potentially lower, with risks of isomeric impurities. | High purity reported, often ≥98% by HPLC.[2] |
| Number of Synthetic Steps to Core | Generally requires 2-3 steps (bromination, amidation). | Typically 2 steps from commercially available starting materials.[1] |
| Reaction Conditions | May require handling of hazardous reagents like bromine. | Generally involves standard and scalable chemical transformations. |
| Key Advantages | Potentially utilizes readily available and inexpensive starting materials. | Well-established, high-yielding, and produces a high-purity product. |
| Key Disadvantages | Lack of established protocols for direct use in Apixaban synthesis; potential for lower yields and purity. | Starting materials may be more expensive than those for Route A. |
Experimental Protocols
Route B: Synthesis of Apixaban Intermediate: 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
This established route provides a high-yielding and pure intermediate for the synthesis of Apixaban.
Step 1: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
-
To a solution of 1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in a suitable solvent such as toluene, add phosphorus pentachloride (PCl5) (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and quench with ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. A typical yield for this step is around 83%.[1]
Step 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
-
Dissolve the 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in a suitable solvent like dimethylformamide (DMF).
-
Add morpholine (2.5 equivalents) and triethylamine (3 equivalents) to the solution.
-
Heat the reaction mixture to 95-100 °C and stir for 5-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This step typically yields around 75% of the desired product.[1][2]
Step 3: Reduction of the Nitro Group
-
Suspend 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1 equivalent) in a solvent such as ethanol.
-
Add a reducing agent, for example, hydrazine hydrate (3 equivalents) and a catalytic amount of Raney nickel.
-
Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This reduction step can achieve a yield of up to 95%.[1]
Step 4: Cyclization to form the Lactam Ring
-
Dissolve the 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent) in a suitable solvent like dichloromethane.
-
Add 5-chlorovaleroyl chloride (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Perform an intramolecular cyclization by adding a stronger base like sodium tert-butoxide to afford 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. This cyclization step can yield up to 94% of the product.[1]
Signaling Pathway and Experimental Workflow
The synthesis of Factor Xa inhibitors like Apixaban is designed to interrupt the blood coagulation cascade, a critical signaling pathway in hemostasis and thrombosis.
Caption: The Coagulation Cascade and the Role of Factor Xa Inhibition.
The workflow for synthesizing the Apixaban core structure can be visualized as a series of sequential reactions, each contributing to the final molecular architecture.
Caption: Synthetic Workflow for the Apixaban Core via Route B.
Discussion and Conclusion
The synthesis of complex molecules like Apixaban requires a robust and efficient synthetic strategy. While the use of this compound as a potential intermediate is plausible from a chemical standpoint, the lack of established and optimized protocols makes it a less attractive option for large-scale production compared to the well-documented route starting from 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
The documented route (Route B) offers significant advantages in terms of yield, purity, and scalability. The multi-step synthesis has been optimized to produce the key intermediates in high yields and with excellent purity, which is crucial for the subsequent steps and the quality of the final API.
In contrast, a hypothetical route utilizing this compound would likely face challenges in controlling regioselectivity during its formation and subsequent reactions, potentially leading to a mixture of isomers and lower overall yields. While the starting materials might be more readily available, the downstream purification challenges and lack of process optimization make it a less viable option for industrial-scale synthesis of Factor Xa inhibitors like Apixaban at present.
For researchers and drug development professionals, the choice of synthetic route is a critical decision. The evidence strongly supports the use of the established pathway via 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one for the efficient and reliable synthesis of Apixaban and related Factor Xa inhibitors. Future research may explore and optimize routes involving alternative intermediates like this compound, but for now, the established methods provide a more certain path to the desired therapeutic agents.
References
A Comparative Guide to Validating the Purity of Synthesized N-(3-bromo-4-oxocyclohexyl)acetamide Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized N-(3-bromo-4-oxocyclohexyl)acetamide against a certified reference standard. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow for ensuring the quality and purity of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the standard analytical techniques used to assess the purity of a newly synthesized batch of this compound by comparing it to a commercially available, certified reference standard.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of N-(4-oxocyclohexyl)acetamide. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).
Purity Validation: A Comparative Analysis
The purity of a synthesized batch of this compound is best determined by a multi-pronged analytical approach, comparing the synthesized material directly with a certified reference standard. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
Data Presentation
The following table summarizes the hypothetical comparative data obtained from the analysis of a synthesized batch of this compound and a certified reference standard.
| Analytical Technique | Parameter | Synthesized Batch | Reference Standard | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.5% | ≥ 99.8% | ≥ 99.0% |
| Retention Time (min) | 5.2 | 5.2 | Matches Reference Std. | |
| Impurity Profile | Single impurity at 0.3% | No single impurity > 0.1% | Total Impurities ≤ 1.0% | |
| ¹H NMR | Chemical Shifts (ppm) | Conforms to structure | Conforms to structure | Conforms to structure |
| Impurity Signals | Trace solvent peaks | No significant impurities | No unidentified signals | |
| ¹³C NMR | Chemical Shifts (ppm) | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spec. | Molecular Ion [M+H]⁺ | 234.02, 236.02 | 234.02, 236.02 | Matches theoretical mass |
| Melting Point | Range (°C) | 145-147 | 146-148 | Sharp melting point |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound and the reference standard in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Full scan mode to detect the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Visualizations
Experimental Workflow for Purity Validation
Caption: A flowchart illustrating the key stages in the synthesis, analysis, and purity validation of this compound.
Logical Relationship of Analytical Techniques
Caption: A diagram showing the complementary roles of HPLC, NMR, and Mass Spectrometry in the comprehensive purity assessment of a synthesized compound.
Navigating the Selectivity of N-(3-bromo-4-oxocyclohexyl)acetamide: A Guide to Cross-Reactivity Evaluation
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a framework for assessing the cross-reactivity of N-(3-bromo-4-oxocyclohexyl)acetamide, a versatile intermediate in pharmaceutical synthesis, against other enzymes. While direct, comprehensive cross-reactivity studies on this specific molecule are not extensively documented in publicly available literature, this guide outlines the necessary experimental protocols and data presentation strategies to conduct such an evaluation.
This compound is recognized as a key building block in the synthesis of various biologically active molecules, including protease inhibitors.[1] Its chemical structure, featuring a reactive bromo-ketone moiety, suggests potential interactions with a range of biological targets. Preliminary information indicates possible activity as an inhibitor of coagulation factor Xa and potential interactions with kinases.[1][2] However, a thorough understanding of its enzymatic selectivity is crucial for any therapeutic development.
Proposed Cross-Reactivity Screening Panel
Given the chemical nature and suggested activities of this compound, a cross-reactivity screening panel should ideally include enzymes from the following classes:
-
Serine Proteases: Building on its use in synthesizing protease inhibitors, screening against a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin) is a logical starting point.
-
Cysteine Proteases: The electrophilic nature of the α-bromoketone suggests potential reactivity with nucleophilic cysteine residues in the active sites of enzymes like caspases and cathepsins.
-
Kinases: As many kinase inhibitors are developed from heterocyclic scaffolds that can be synthesized from intermediates like this compound, a broad kinase panel screen is recommended to identify any off-target kinase inhibition.
-
Dehydrogenases: The potential interaction with the thiourea group of dehydrogenases has been suggested as a possible mechanism of action for related compounds, warranting their inclusion.[1]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To quantitatively assess the cross-reactivity of this compound, a standardized in vitro enzyme inhibition assay should be employed for each enzyme in the screening panel.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected enzymes.
Materials:
-
This compound (test compound)
-
Purified enzymes (e.g., various proteases, kinases)
-
Enzyme-specific substrates (e.g., chromogenic or fluorogenic substrates)
-
Appropriate assay buffers
-
Positive control inhibitors for each enzyme
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in the appropriate assay buffer.
-
Assay Reaction: a. To the wells of a 96-well microplate, add the assay buffer. b. Add the test compound at various concentrations to the respective wells. Include wells with a positive control inhibitor and a vehicle control (solvent only). c. Initiate the reaction by adding the enzyme to each well and incubate for a predetermined time at the optimal temperature for the enzyme. d. Following the pre-incubation, add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the progress of the reaction. The rate of substrate conversion is indicative of enzyme activity.
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Data Presentation: Comparative IC50 Table
The quantitative results from the cross-reactivity screening should be summarized in a clear and concise table to facilitate easy comparison of the compound's potency against different enzymes.
| Enzyme Class | Enzyme Target | IC50 (µM) of this compound |
| Serine Protease | Trypsin | Hypothetical Value |
| Thrombin | Hypothetical Value | |
| Factor Xa | Hypothetical Value | |
| Cysteine Protease | Caspase-3 | Hypothetical Value |
| Cathepsin B | Hypothetical Value | |
| Kinase | Kinase A | Hypothetical Value |
| Kinase B | Hypothetical Value | |
| Dehydrogenase | Dehydrogenase X | Hypothetical Value |
Note: The IC50 values in this table are hypothetical and would need to be determined experimentally.
Visualizing the Workflow and Potential Pathways
To further clarify the experimental process and conceptualize the compound's potential mechanism of action, the following diagrams are provided.
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of N-(3-bromo-4-oxocyclohexyl)acetamide: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of N-(3-bromo-4-oxocyclohexyl)acetamide. This guide provides a step-by-step operational plan to ensure safe handling and compliance with standard laboratory waste management protocols.
This compound is a halogenated organic compound. Proper disposal is crucial to ensure laboratory safety and environmental protection. As with many halogenated compounds, it should not be disposed of through standard laboratory drains or as regular waste. The following procedures outline the necessary steps for its safe disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₂BrNO₂ |
| Molecular Weight | 234.09 g/mol [1][2] |
| Predicted Boiling Point | 402.0 ± 45.0 °C[3] |
| Predicted Density | 1.47 ± 0.1 g/cm³[3] |
| Predicted pKa | 15.16 ± 0.40[3] |
| Appearance | Solid (Appearance not explicitly stated in search results) |
| CAS Number | 687639-03-8[2][4][5] |
Experimental Protocol for Disposal
This protocol details the methodology for the safe collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.
2. Waste Segregation:
-
This compound is a halogenated organic compound. All waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste streams.
3. Waste Collection (Solid):
-
For solid waste, such as residual amounts in weighing boats or on filter paper, use forceps or a spatula to transfer the material into a clearly labeled, sealable waste bag or container designated for solid halogenated waste.
-
This primary container should then be placed within a larger, rigid, and clearly labeled "Halogenated Organic Solid Waste" container.
4. Waste Collection (Solutions):
-
If this compound is in a solution, the entire solution should be transferred to a dedicated "Halogenated Organic Liquid Waste" container.
-
Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and has a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Liquid Waste," and the full chemical name: "this compound." List any solvents present in the waste stream as well.
5. Spill Cleanup:
-
In the event of a spill, cordon off the affected area.
-
For small solid spills, gently sweep the material into a dustpan, avoiding the creation of dust. Transfer the collected solid into the designated "Halogenated Organic Solid Waste" container.[6]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth in the solid halogenated waste container.
-
For larger spills, follow your institution's specific spill response procedures.
6. Storage of Waste:
-
Store the sealed and labeled halogenated waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.
7. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The contents of the container must be disposed of at an approved waste disposal plant.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. Buy this compound | 687639-03-8 [smolecule.com]
- 2. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound CAS#: 687639-03-8 [amp.chemicalbook.com]
- 4. This compound | CAS#:687639-03-8 | Chemsrc [chemsrc.com]
- 5. This compound | 687639-03-8 [chemicalbook.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for N-(3-bromo-4-oxocyclohexyl)acetamide
I. Hazard Assessment and Mitigation
N-(3-bromo-4-oxocyclohexyl)acetamide's structure suggests potential hazards associated with α-haloketones, which are known to be reactive electrophiles.[1] The primary hazards are likely to be skin and eye irritation, and potential toxicity through inhalation, ingestion, or skin absorption. The presence of the acetamide group may also influence its toxicological profile.
Key Potential Hazards:
-
Corrosive/Irritant: Potential for severe skin and eye irritation or burns upon direct contact.
-
Toxic: May be harmful if inhaled, swallowed, or absorbed through the skin.
-
Sensitizer: Possible respiratory or skin sensitizer.
-
Lachrymator: May cause tearing.
Due to these potential hazards, all handling of this compound should be conducted within a certified chemical fume hood.
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving is recommended. An inner nitrile glove can be worn under an outer glove with higher chemical resistance. | Nitrile gloves provide good general protection but should be changed immediately upon contamination.[3] For extended contact, consider neoprene or butyl rubber gloves, though their compatibility with this specific compound is unknown.[4] Always consult the glove manufacturer's resistance guide. |
| Eyes & Face | Chemical splash goggles and a face shield are mandatory. | Safety glasses are insufficient.[3] A face shield worn over goggles is essential when there is a risk of splashes, especially when handling solutions or during transfers.[3][5] |
| Body | A flame-resistant (FR) lab coat should be worn over personal clothing. | The lab coat should be fully buttoned.[5] Personal clothing should consist of long pants and a shirt made of natural fibers like cotton. Avoid synthetic clothing.[6] |
| Feet | Closed-toe, closed-heel shoes are required. | Shoes should be made of a non-porous material to prevent absorption of spills. |
| Respiratory | A respirator may be required for certain procedures. | If there is a risk of generating aerosols or dusts that cannot be controlled by a fume hood, a respirator is necessary. A risk assessment should determine the appropriate type of respirator.[5] |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Gather all necessary PPE and ensure it is in good condition.
- Prepare a designated workspace within the fume hood. This should include absorbent bench paper.
- Locate the nearest emergency eyewash station and safety shower.
- Have a spill kit readily accessible.
2. Weighing and Aliquoting:
- Perform all weighing of the solid compound within the fume hood.
- Use a draft shield on the balance to prevent air currents from dispersing the powder.
- Use disposable weighing boats or papers to minimize contamination of the balance.
- Carefully transfer the weighed solid to the reaction vessel using a spatula.
3. Dissolution and Reaction:
- Add solvents slowly to the solid to avoid splashing.
- If the dissolution or reaction is exothermic, use an ice bath for cooling and add reagents dropwise.
- Keep the reaction vessel covered as much as possible.
4. Post-Reaction Quenching and Work-up:
- Quench reactive mixtures carefully, especially if they contain unreacted starting material.
- Perform all extractions and other work-up procedures within the fume hood.
5. Decontamination:
- Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
- Decontaminate any reusable equipment (spatulas, glassware) by rinsing with a suitable solvent, followed by a thorough wash.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | "Hazardous Waste," "this compound Solid Waste," and list any other components. |
| Liquid Waste | Labeled, sealed, and chemically-resistant container. | "Hazardous Waste," "Halogenated Organic Waste," list "this compound" and all solvents and other components. |
| Contaminated PPE | Labeled, sealed plastic bag or container. | "Hazardous Waste," "Contaminated PPE." |
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Do not mix incompatible waste streams.
-
Keep waste containers closed except when adding waste.
-
Store waste in a designated, secondary containment area.
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. If the spill is large or you are not comfortable cleaning it, evacuate the lab and contact your EHS office. |
VI. Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. sjsu.edu [sjsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
